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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of (2-Formyl-4-nitrophenyl)boronic Acid

Executive Summary (2-Formyl-4-nitrophenyl)boronic acid (CAS: 1446265-99-1) is an advanced, highly functionalized building block utilized extensively in medicinal chemistry, materials science, and complex organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Formyl-4-nitrophenyl)boronic acid (CAS: 1446265-99-1) is an advanced, highly functionalized building block utilized extensively in medicinal chemistry, materials science, and complex organic synthesis[1]. Featuring a unique tri-functional topology—a boronic acid moiety, an ortho-formyl group, and a para-nitro group—this compound serves as a critical linchpin for constructing polycyclic heterocycles and benzoxaborole-based therapeutics. This whitepaper details the physicochemical properties, mechanistic reactivity profiles, and field-proven experimental workflows associated with this versatile reagent.

Physicochemical Properties & Specifications

Understanding the baseline physical properties of (2-Formyl-4-nitrophenyl)boronic acid is essential for predicting its solubility, stability, and behavior in biphasic reaction systems.

Table 1: Core Physicochemical Data

PropertyValue
IUPAC Name (2-Formyl-4-nitrophenyl)boronic acid
CAS Number 1446265-99-1
Molecular Formula C7H6BNO5
Molecular Weight 194.94 g/mol
Physical State Solid (Crystalline Powder)
Purity Standard Typically ≥95% - 96% for R&D applications
Storage Conditions Sealed in dry, 2-8°C (Prone to anhydride/boroxine formation)

Data synthesized from commercial chemical specifications and safety data sheets[1][2].

Mechanistic Insights: The Tri-Functional Reactivity Profile

The true value of (2-Formyl-4-nitrophenyl)boronic acid lies in the orthogonal reactivity of its three functional groups. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern dictates reaction conditions.

The Boronic Acid: Modulated Suzuki-Miyaura Coupling

The boronic acid group is the primary site for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling[3]. However, the transmetalation step (transfer of the aryl group from boron to the palladium(II) complex) is highly sensitive to the electron density of the ipso-carbon. The strong electron-withdrawing nature (-M, -I effects) of the para-nitro group decreases the nucleophilicity of the intermediate boronate complex. Causality in Design: To counteract this deceleration, protocols utilizing this compound often require slightly stronger bases (e.g., K₂CO₃ or Cs₂CO₃) or electron-rich phosphine ligands to facilitate the formation of the reactive tetra-coordinate boronate species, driving the catalytic cycle forward[4].

The Formyl Group: Ortho-Directing Electrophile

Positioned orthogonally to the boronic acid, the formyl group enables powerful tandem reactions. Following a successful Suzuki coupling with an ortho-aminoaryl halide, the newly formed biaryl intermediate contains an amine and an aldehyde in close proximity. This setup thermodynamically drives a spontaneous intramolecular Schiff base condensation, yielding polycyclic heteroaromatics like phenanthridines, indoles, or isoquinolines.

The Nitro Group: Electronic Modulator & Synthetic Handle

Beyond its role in withdrawing electron density, the nitro group serves as a latent synthetic handle. Post-coupling, it can be selectively reduced to an aniline (using H₂ with Pd/C or Fe/HCl) to generate fluorescent probes, or converted to a hydroxyl group via diazotization followed by hydrolysis[5].

Reactivity Core (2-Formyl-4-nitrophenyl) boronic acid Boronic Boronic Acid Group (Suzuki Coupling) Core->Boronic Formyl Formyl Group (Condensation/Reduction) Core->Formyl Nitro Nitro Group (Reduction/Diazotization) Core->Nitro Biaryls Biaryl Scaffolds Boronic->Biaryls Pd Catalyst Benzoxaboroles Benzoxaboroles (e.g., Crisaborole core) Formyl->Benzoxaboroles NaBH4 Amines Aniline Derivatives Nitro->Amines H2, Pd/C

Reactivity map of (2-Formyl-4-nitrophenyl)boronic acid highlighting its tri-functional nature.

Table 2: Substituent Effects on Reactivity

Functional GroupElectronic EffectImpact on Suzuki CouplingPost-Coupling Utility
-B(OH)₂ Electrophilic (Boron)Primary site of transmetalationN/A (Consumed in coupling)
-CHO (Ortho)Electron-WithdrawingSlightly decelerates transmetalationIntramolecular cyclization
-NO₂ (Para)Strong Electron-WithdrawingDecelerates transmetalationReduction to -NH₂, Diazotization

Applications in Drug Discovery: The Benzoxaborole Pathway

A premier industrial application of (2-Formyl-4-nitrophenyl)boronic acid is its role as an advanced intermediate in the synthesis of benzoxaborole therapeutics, such as the PDE4 inhibitor Crisaborole[5].

The synthesis relies on the precise reduction of the formyl group. When treated with a mild reducing agent, the aldehyde is converted to a benzylic alcohol (2-hydroxymethyl-4-nitrophenylboronic acid). The newly formed hydroxyl group is perfectly positioned to attack the adjacent electrophilic boron atom. This displaces a hydroxyl group from the boronic acid, spontaneously forming a stable, 5-membered oxaborole ring. The nitro group is subsequently converted to a phenol via diazotization to allow for further etherification[5].

TandemWorkflow Start Boronic Acid + Ortho-Substituted Halide OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination (Biaryl Formation) Transmet->RedElim Condense Intramolecular Condensation RedElim->Condense Spontaneous Product Polycyclic Heterocycle (e.g., Isoquinoline) Condense->Product

Mechanistic workflow of tandem Suzuki-Miyaura coupling and intramolecular condensation.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through in-process controls (IPC).

Protocol 1: Tandem Suzuki-Miyaura Coupling and Cyclization

Objective: Synthesize a polycyclic heterocycle via coupling with an ortho-aminoaryl bromide.

  • Preparation: In an oven-dried Schlenk flask under argon, combine (2-Formyl-4-nitrophenyl)boronic acid (1.2 equiv), the ortho-aminoaryl bromide (1.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v). Causality: Toluene dissolves the organic substrates, while ethanol acts as a phase-transfer bridge. Add 2.0 M aqueous K₂CO₃ (2.5 equiv). Causality: K₂CO₃ is basic enough to form the reactive boronate complex but mild enough to prevent the Cannizzaro reaction of the aldehyde.

  • Reaction Execution: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

  • In-Process Control (Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the aryl bromide and the appearance of a highly UV-active spot indicates successful biaryl formation and subsequent spontaneous cyclization. The intermediate uncyclized aldehyde can be detected using a 2,4-DNPH stain.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol 2: Selective Reduction to Benzoxaborole Core

Objective: Synthesize 5-nitro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Crisaborole intermediate).

  • Preparation: Dissolve (2-Formyl-4-nitrophenyl)boronic acid (1.0 equiv) in anhydrous methanol at 0°C under a nitrogen atmosphere.

  • Reduction: Slowly add NaBH₄ (1.1 equiv) in small portions over 15 minutes. Causality: NaBH₄ provides selective hydride delivery to the aldehyde, reducing it to a benzylic alcohol without reducing the nitro group or degrading the boronic acid.

  • Cyclization: Stir the reaction at 0°C for 2 hours. The cyclization of the resulting 2-hydroxymethyl-4-nitrophenylboronic acid into the benzoxaborole ring occurs spontaneously in situ[5].

  • In-Process Control (Validation): Monitor via HPLC. The successful reaction is validated by a distinct shift in retention time and the complete disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) via IR spectroscopy of an aliquot.

  • Quenching & Isolation: Carefully quench with 1M HCl to pH 3 to destroy excess hydride and ensure the boronic acid remains protonated. Extract with EtOAc, dry, and recrystallize from ethanol to yield the pure benzoxaborole solid.

References

  • (2-Formyl-4-nitrophenyl)
  • 1446265-99-1 | B-(2-Formyl-4-nitrophenyl)
  • Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry Source: TCI Chemicals URL
  • Organoborane coupling reactions (Suzuki coupling)
  • Source: Chimica.
  • Preparation method of crisaborole - Eureka | Patsnap Source: Patsnap URL

Sources

Exploratory

(2-Formyl-4-nitrophenyl)boronic acid (CAS 1446265-99-1): A Trifunctional Scaffold for API Synthesis and Bioorthogonal Ligation

Executive Summary In modern synthetic chemistry and drug development, the demand for highly functionalized, orthogonal building blocks is paramount. (2-Formyl-4-nitrophenyl)boronic acid (CAS 1446265-99-1) represents a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the demand for highly functionalized, orthogonal building blocks is paramount. (2-Formyl-4-nitrophenyl)boronic acid (CAS 1446265-99-1) represents a premier trifunctional scaffold. Characterized by the presence of a boronic acid, an aldehyde (formyl group), and a nitro group on a single aromatic ring, this molecule serves as a critical linchpin in two distinct but highly impactful domains: the synthesis of active pharmaceutical ingredients (APIs)—most notably the PDE4 inhibitor Crisaborole—and the development of bioorthogonal sensors and peptide ligation strategies.

This technical guide deconstructs the structural causality of 1446265-99-1, maps its strategic applications, and provides self-validating experimental protocols designed for researchers and drug development professionals.

Structural Causality & Physicochemical Profiling

The reactivity of (2-Formyl-4-nitrophenyl)boronic acid is not merely the sum of its functional groups; it is dictated by the electronic interplay between them. The para-nitro group exerts a powerful electron-withdrawing effect (-M, -I) across the aromatic system.

Mechanistic Implications of the Nitro Group:

  • Boronic Acid Activation (pKa Shift): Standard phenylboronic acids have a pKa of ~8.8, rendering them largely unreactive at physiological pH. The para-nitro group lowers the pKa of 1446265-99-1 to approximately 7.0–7.4. Consequently, at pH 7.4, a significant fraction of the molecule exists as the reactive tetrahedral boronate anion, drastically enhancing its binding affinity for diols and nucleophiles [1].

  • Aldehyde Electrophilicity: The electron density is pulled away from the formyl carbon, accelerating nucleophilic attack by amines or hydrazines to form Schiff bases (imines) at unprecedented rates.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Practical Implication
CAS Number 1446265-99-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₆BNO₅Defines the trifunctional nature (Boronic acid, Aldehyde, Nitro).
Molecular Weight 194.94 g/mol Low molecular weight enables high atom economy in catalytic couplings.
Commercial Purity ≥95% - 98%High purity is critical; impurities poison Pd-catalysts in cross-couplings.
Storage Temperature 2-8 °C (Sealed)Refrigeration prevents auto-oxidation of the aldehyde and boronic acid degradation.
Estimated pKa ~7.0 - 7.4Optimal for physiological pH binding in bioorthogonal applications.

(Data sourced from commercial specifications provided by and [2].)

Strategic Role in API Synthesis: The Crisaborole Pathway

One of the most significant industrial applications of 1446265-99-1 is its role as an advanced intermediate in the synthesis of Crisaborole (Eucrisa), a non-steroidal topical PDE4 inhibitor used for atopic dermatitis [3].

The synthesis relies on the precise, sequential manipulation of the trifunctional scaffold. The formyl group must be reduced to a hydroxymethyl group to allow cyclization with the boronic acid, forming the unique benzoxaborole core. Subsequently, the nitro group is reduced and converted to a phenol via diazotization, setting the stage for the final etherification.

Crisaborole_Synthesis A 2-Cyanophenylboronic acid (Starting Material) B 2-Cyano-4-nitrophenylboronic acid (Nitration) A->B HNO3 / H2SO4 C 2-Formyl-4-nitrophenylboronic acid (CAS 1446265-99-1) B->C DIBAL-H, 0 °C D 2-Hydroxymethyl-4-nitrophenylboronic acid (Reduction) C->D NaBH4 E Nitro-benzoxaborole intermediate (Cyclization) D->E Acidic Condensation F Hydroxy-benzoxaborole (Reduction & Diazotization) E->F 1. [H]  2. NaNO2/H2SO4 G Crisaborole (PDE4 Inhibitor) (Etherification) F->G 4-Fluorobenzonitrile

Synthetic workflow of Crisaborole highlighting the 1446265-99-1 intermediate.

Chemical Biology: Bioorthogonal Ligation & Sensor Design

Beyond traditional small-molecule synthesis, 2-formylphenylboronic acid derivatives are highly prized in chemical biology. The synergistic action of the aldehyde and the boronic acid enables rapid, reversible covalent binding with N-terminal cysteines on peptides, or with diols in saccharides [4].

When 1446265-99-1 encounters an N-terminal cysteine, the aldehyde rapidly forms an imine. Simultaneously, the adjacent boronic acid coordinates with the cysteine's thiol/hydroxyl groups. Driven by the pKa-lowering effect of the nitro group, this dual-reactivity collapses into a highly stable thiazolidine boronate (TzB) complex.

Bioorthogonal_Ligation A (2-Formyl-4-nitrophenyl)boronic acid (Electrophilic Core) C Imine Formation (Fast, Reversible) A->C D Boronate Esterification (pKa-driven) A->D B N-Terminal Cysteine (Nucleophilic Target) B->C B->D E Thiazolidine Boronate Complex (Stable Ligation Product) C->E Cyclization D->E Coordination

Mechanism of bioorthogonal ligation forming a thiazolidine boronate complex.

Self-Validating Experimental Methodologies

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Protocol 1: Controlled Synthesis of 1446265-99-1 via Nitrile Reduction

This protocol details the generation of the formyl group from a nitrile precursor, a critical step documented in Crisaborole patent literature [5].

Causality: Diisobutylaluminum hydride (DIBAL-H) is selected over stronger hydrides (like LiAlH₄) because its steric bulk and Lewis acidity allow it to arrest the reduction at the stable imine-aluminum complex. Maintaining the temperature at 0 °C is strictly enforced to prevent the over-reduction of the highly electrophilic nitro group or the newly formed aldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyano-4-nitrophenylboronic acid (1.0 eq, 0.5 kg scale) in anhydrous toluene under a strict argon atmosphere.

  • Cooling & Addition: Cool the reaction vessel to 0 °C using an ice-salt bath. Add DIBAL-H (1.2 eq, 1M in toluene) dropwise over 2 hours.

    • Validation Checkpoint: Monitor internal temperature. If the solution turns deep red or temperature spikes above 5 °C, it indicates nitro-group reduction. Adjust addition rate immediately.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor conversion via HPLC (aliquot quenched in MeOH).

  • Hydrolysis: Carefully quench the reaction by the dropwise addition of 1M HCl at 0 °C.

    • Causality: The acidic aqueous quench breaks the aluminum complex, hydrolyzing the intermediate imine directly to the target aldehyde (1446265-99-1).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Coupling the boronic acid moiety without disturbing the aldehyde or nitro groups requires mild conditions.

Causality: A weak base (K₂CO₃) is utilized to facilitate transmetalation without triggering aldol condensation side-reactions at the formyl group. Pd(dppf)Cl₂ is chosen for its large bite angle, which accelerates reductive elimination, allowing the reaction to proceed at a moderate 80 °C.

Step-by-Step Methodology:

  • Setup: Combine 1446265-99-1 (1.1 eq), an aryl halide (1.0 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles.

    • Validation Checkpoint: Complete removal of O₂ is critical. If the reaction mixture turns black immediately upon heating, oxygen contamination has caused oxidative homocoupling of the boronic acid.

  • Heating: Heat the sealed flask to 80 °C for 4 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Dichloromethane. Verify product via LC-MS (confirming the mass shift while ensuring the aldehyde peak at ~10 ppm remains intact in ¹H NMR).

Table 2: Reaction Condition Optimization Matrix
Reaction TypeReagents / CatalystTemp (°C)Mechanistic Causality / Outcome
Nitrile Reduction DIBAL-H, Toluene0Low temp prevents over-reduction to alcohol; yields aldehyde.
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃80Weak base prevents aldol condensation; yields biaryl compound.
Peptide Ligation N-terminal Cysteine37Nitro group lowers pKa, driving rapid TzB coordination in biological media.

References

  • Merging the Versatile Functionalities of Boronic Acid with Peptides MDPI - International Journal of Molecular Sciences URL: [Link]

  • Preparation method of crisaborole Patsnap Eureka Patent Database URL:[Link]

Foundational

(2-Formyl-4-nitrophenyl)boronic acid molecular weight and formula

An In-depth Technical Guide to (2-Formyl-4-nitrophenyl)boronic acid Executive Summary: (2-Formyl-4-nitrophenyl)boronic acid is a multifunctional organic compound of significant interest to the scientific community, parti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2-Formyl-4-nitrophenyl)boronic acid

Executive Summary: (2-Formyl-4-nitrophenyl)boronic acid is a multifunctional organic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its chemical architecture, featuring a boronic acid, a formyl group, and a nitro group on a phenyl ring, makes it a uniquely versatile building block. This guide provides a comprehensive overview of its core molecular properties, chemical reactivity, synthesis protocols, and key applications, intended for researchers, scientists, and professionals in drug development. The molecular formula for this compound is C₇H₆BNO₅, and it has a molecular weight of approximately 194.94 g/mol .[1]

Core Molecular Profile

The fundamental characteristics of (2-Formyl-4-nitrophenyl)boronic acid are summarized below. These identifiers are crucial for substance registration, database searches, and experimental planning.

PropertyValue
IUPAC Name (2-Formyl-4-nitrophenyl)boronic acid
CAS Number 1446265-99-1[1]
Molecular Formula C₇H₆BNO₅[1]
Molecular Weight 194.9372 g/mol [1]
Synonyms 2-Formyl-4-nitrobenzeneboronic acid

Physicochemical and Structural Characteristics

The utility of (2-Formyl-4-nitrophenyl)boronic acid stems from the interplay of its three distinct functional groups, which dictate its reactivity and electronic properties.

Lewis Acidity and pH-Dependent Equilibrium

Like other boronic acids, this molecule acts as a Lewis acid, capable of accepting a pair of electrons.[2] In aqueous solutions, it exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[2] The presence of two strong electron-withdrawing groups—the formyl (-CHO) at the ortho position and the nitro (-NO₂) at the para position—significantly decreases the electron density on the boron atom. This inductive effect is expected to lower the compound's pKa value, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid.[2] This enhanced acidity is a critical factor in its interaction with biological targets.

Trifunctional Reactivity

The molecule's power as a synthetic intermediate is derived from its three addressable functional groups, allowing for sequential and orthogonal chemical modifications.

  • Boronic Acid Moiety : This group is the cornerstone of its utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3][4][5] Furthermore, it can form reversible covalent bonds with diols, a characteristic exploited in the design of enzyme inhibitors and saccharide sensors.[3]

  • Formyl (Aldehyde) Group : The aldehyde is a versatile chemical handle for a wide array of transformations, including reductive amination to form amines, Wittig reactions to generate alkenes, and various condensation reactions to build more complex molecular scaffolds.

  • Nitro Group : The nitro group profoundly influences the electronic character of the aromatic ring. It can also be readily reduced to an aniline (amino group), which provides an additional site for derivatization, such as amide bond formation or further cross-coupling reactions.

Caption: Reactivity map of (2-Formyl-4-nitrophenyl)boronic acid.

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a high-value asset in multiple scientific domains.

Advanced Intermediate in Organic Synthesis

As a trifunctional building block, (2-Formyl-4-nitrophenyl)boronic acid enables the streamlined synthesis of complex molecules. A synthetic chemist can, for instance, first perform a Suzuki coupling using the boronic acid, then modify the formyl group, and finally reduce the nitro group for a third transformation. This strategic, multi-step approach is highly efficient for building diverse chemical libraries for screening purposes.

Synthetic_Workflow Start (2-Formyl-4-nitrophenyl)boronic acid Step1 Step 1: Suzuki Coupling (via Boronic Acid) Start->Step1 Product1 Aryl-Substituted Intermediate Step1->Product1 Step2 Step 2: Reductive Amination (via Formyl Group) Product1->Step2 Product2 Amine-Functionalized Intermediate Step2->Product2 Step3 Step 3: Nitro Reduction (to Amine) Product2->Step3 Final Complex, Multifunctional Target Molecule Step3->Final

Caption: Exemplary sequential synthesis workflow.

Covalent Inhibitors and Probes in Medicinal Chemistry

Boronic acids are a privileged class of compounds in drug discovery, famously exemplified by the proteasome inhibitor bortezomib (Velcade®).[2][6] The boron atom can form a stable, yet reversible, covalent bond with catalytic serine, threonine, or cysteine residues in enzyme active sites. (2-Formyl-4-nitrophenyl)boronic acid serves as an excellent starting fragment for developing such inhibitors. The formyl and nitro/amino groups provide vectors for elaboration, allowing chemists to optimize binding affinity, selectivity, and pharmacokinetic properties (ADME) to create potent and targeted therapeutics.

Chemical Biology and Biosensors

The inherent ability of the boronic acid moiety to bind with 1,2- or 1,3-diols is the basis for its use in chemical biology. This interaction can be used to design fluorescent or colorimetric sensors for detecting saccharides and glycoproteins, which are often overexpressed on the surface of cancer cells. The nitro group acts as a quencher, and its reduction or displacement upon binding can lead to a measurable signal.

Proposed Synthesis and Methodology

Retrosynthetic Approach

A logical retrosynthetic pathway begins by disconnecting the carbon-boron bond. This points to a halogenated precursor, such as 2-bromo-6-nitrobenzaldehyde, as a suitable starting material. This precursor can be converted to the target boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

Exemplary Synthetic Protocol

This protocol describes a standard method for the synthesis of aryl boronic acids from aryl halides.

Objective: To synthesize (2-Formyl-4-nitrophenyl)boronic acid from 2-bromo-6-nitrobenzaldehyde.

Materials:

  • 2-bromo-6-nitrobenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Step-by-Step Methodology:

  • Reaction Setup: Add 2-bromo-6-nitrobenzaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

    • Causality: Anhydrous and inert conditions are critical to prevent the quenching of the highly reactive organolithium intermediate that will be formed.

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

    • Causality: This step generates the aryllithium species, which is a potent nucleophile. The low temperature is essential to prevent side reactions, such as attack on the formyl or nitro groups.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.5 eq) dropwise to the solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester. Using an excess of the borate ester ensures complete conversion.

  • Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath and quench by slowly adding 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours.

    • Causality: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid. This step must be controlled to manage the exothermic reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

    • Self-Validation: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from structurally related nitrophenylboronic acids.[8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] A NIOSH-approved respirator or dust mask should be used if handling the solid material outside of a fume hood.[8][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]

  • Hazards: Expected to cause skin and eye irritation.[8][11] May cause respiratory tract irritation.[8][9] May be harmful if swallowed.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8][9]

References

  • ChemWhat. (n.d.). 2-Formyl-4-nitrophenylboronic acid pinacol ester CAS#: 1351054-91-5. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (2-Formyl-4-nitrophenyl)boronic acid, 96% Purity, C7H6BNO5, 250 mg. Retrieved from [Link]

  • Do-Rego, V., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(15), 4729. Retrieved from [Link]

  • RSC. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773548, (2-Nitrophenyl)boronic acid. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-Nitrophenylboronic acid >=95.0%. Retrieved from [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

  • Google Patents. (2015). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.

Sources

Exploratory

Technical Whitepaper: Solubility Dynamics and Stability Profiles of (2-Formyl-4-nitrophenyl)boronic Acid

Executive Summary (2-Formyl-4-nitrophenyl)boronic acid (CAS: 1446265-99-1)[1] is a highly functionalized, electron-deficient arylboronic acid utilized extensively in bioconjugation, sensor development, and complex cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Formyl-4-nitrophenyl)boronic acid (CAS: 1446265-99-1)[1] is a highly functionalized, electron-deficient arylboronic acid utilized extensively in bioconjugation, sensor development, and complex cross-coupling synthesis. The unique ortho-formyl and para-nitro substitution pattern creates a complex physicochemical profile dominated by tautomeric equilibria and pH-dependent degradation pathways. This guide synthesizes the mechanistic principles governing its solubility and stability, providing researchers with actionable, self-validating protocols for its handling and application.

Molecular Architecture & Tautomeric Equilibrium

The structural behavior of (2-Formyl-4-nitrophenyl)boronic acid is defined by the proximity of the electrophilic formyl group to the nucleophilic boronic acid hydroxyls. In solution, this compound does not exist solely as an open-chain arylboronic acid; rather, it participates in a dynamic tautomeric equilibrium, reversibly cyclizing to form a 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaborole derivative (a cyclic hemiacetal/lactol)[2][3].

The strongly electron-withdrawing para-nitro group exerts a dual effect:

  • Inductive/Resonance Withdrawal: It increases the electrophilicity of the formyl carbon, lowering the activation barrier for intramolecular nucleophilic attack by the boronic hydroxyl[4][5].

  • Lewis Acidity Enhancement: It significantly lowers the pKa of the boron center, favoring the formation of tetrahedral boron geometries in protic solvents[6].

Tautomerism A Open Form (2-Formyl-4-nitrophenyl) boronic acid (Trigonal Boron) B Cyclic Form 3-Hydroxy-5-nitrobenzoxaborole (Tetrahedral-like Boron) A->B Intramolecular Cyclization (Solvent/pH Dependent) B->A Ring Opening

Tautomeric equilibrium of (2-Formyl-4-nitrophenyl)boronic acid open and cyclic forms.

Solubility Dynamics

Arylboronic acids generally exhibit poor solubility in neutral aqueous media due to the hydrophobic nature of the aromatic ring[7]. For (2-Formyl-4-nitrophenyl)boronic acid, the nitro group increases lipophilicity, further suppressing neutral aqueous solubility. However, the exact same nitro group significantly lowers the pKa of the boronic acid (estimated pKa ~6.5–7.0) compared to unsubstituted phenylboronic acid (pKa ~8.8)[4].

Consequently, adjusting the pH above 7.5 triggers deprotonation (or hydroxide coordination), converting the neutral trigonal species into a highly soluble tetrahedral boronate anion[6].

Table 1: Quantitative Solubility Profile
Solvent SystemSolubility LevelMechanistic Rationale
DMSO / DMF High (>50 mg/mL)Strong solvation of the boronic acid hydroxyls by polar aprotic solvents; stabilizes the open form.
Methanol / Ethanol High (>30 mg/mL)Hydrogen bonding and potential transient esterification with the solvent.
Water (pH 7.0) Low (<1 mg/mL)High lipophilicity of the nitroaromatic ring prevents efficient aqueous solvation of the neutral species.
Aqueous Buffer (pH > 8.5) Moderate to HighRapid conversion to the highly soluble, negatively charged tetrahedral boronate anion.

Stability Profiles & Degradation Pathways

The most critical liability of electron-deficient arylboronic acids is protodeboronation —the hydrolytic cleavage of the carbon-boron bond to yield the corresponding arene (in this case, 3-nitrobenzaldehyde) and boric acid[8][9].

While electron-withdrawing groups generally stabilize boronic acids against standard base-catalyzed protodeboronation, highly electron-deficient systems undergo a competing dissociative mechanism[10]. Under basic conditions, the tetrahedral boronate anion undergoes rate-limiting C-B bond cleavage. The resulting transient aryl anion is highly stabilized by the para-nitro group, driving the degradation forward[8][10].

Furthermore, the formyl group is highly reactive towards primary amines, forming imines/oximes. The adjacent boronic acid significantly accelerates this condensation via a transient iminoboronate intermediate, which is useful for bioconjugation but acts as a degradation pathway if amine buffers (e.g., Tris) are used inadvertently[11].

Protodeboronation Start Boronic Acid (Neutral) Base Aqueous Base (OH-) Start->Base Deprotonation (pKa dependent) Anion Tetrahedral Boronate Anion Base->Anion Equilibrium Intermediate Transient Aryl Anion (Stabilized by NO2) Anion->Intermediate C-B Bond Cleavage (Rate-limiting) Product 3-Nitrobenzaldehyde + B(OH)3 Intermediate->Product Rapid Protonation

Base-mediated protodeboronation pathway via a transient aryl anion intermediate.

Table 2: Stability Matrix and Mitigation Strategies
ConditionPrimary Degradation PathwayMitigation Strategy
Aqueous Base (pH > 8.5) Protodeboronation via aryl anionMaintain pH < 8.0; use bulky or mild bases (e.g., K₃PO₄) for cross-coupling.
Oxidizing Agents (H₂O₂) Oxidative Cleavage to PhenolStore under inert atmosphere (Argon/N₂); rigorously exclude peroxides.
Primary Amines Imine/Oxime CondensationIsolate from amine-containing buffers (e.g., Tris) unless bioconjugation is intended.
Thermal Stress (>80°C) Dehydration to BoroxineStore at 2-8°C; handle in dilute solutions to prevent oligomerization.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and orthogonal quenching mechanisms to prevent data artifacts.

Protocol 1: NMR-Based Quantification of Tautomeric Equilibrium

This protocol quantifies the ratio of open vs. cyclic forms in solution[2][3].

  • Step 1: Sample Preparation. Dissolve 10 mg of (2-Formyl-4-nitrophenyl)boronic acid in 0.5 mL of anhydrous DMSO-d₆. Add 5% v/v D₂O.

    • Causality: The addition of D₂O ensures rapid proton exchange between boronic acid hydroxyls, preventing excessive signal broadening and allowing for sharp, quantifiable integration.

  • Step 2: Internal Standard Addition. Add 1.0 molar equivalent of 1,3,5-trimethoxybenzene.

    • Causality: Acts as an inert, quantitative internal standard to ensure mass balance is maintained and no invisible polymeric species are forming.

  • Step 3: Acquisition. Acquire high-resolution ¹H and ¹¹B NMR spectra at 298 K.

  • Step 4: Analysis. Integrate the formyl proton (~10.0 ppm) representing the open form, and the methine proton (~6.5 ppm) representing the cyclic benzoxaborole form. Validate the structural assignment via ¹¹B NMR, which will show a shift from ~30 ppm (trigonal open form) to ~10 ppm (tetrahedral cyclic form).

Protocol 2: Kinetic Profiling of Protodeboronation

This protocol measures the half-life of the compound under basic aqueous conditions[10][12].

  • Step 1: Buffer Preparation. Prepare a 100 mM phosphate buffer at pH 8.5, equilibrated at 40°C.

  • Step 2: Reaction Initiation. Dissolve the compound in a minimal volume of DMSO (to achieve 5% final volume) and rapidly dilute into the pre-warmed buffer to a final concentration of 1 mM.

  • Step 3: Time-Course Sampling. Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench each aliquot by mixing with 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: TFA rapidly drops the pH, converting the highly reactive boronate anion back to the stable neutral boronic acid. This orthogonal quench "freezes" the reaction state, preventing further degradation while waiting for analysis.

  • Step 4: HPLC Analysis. Analyze via RP-HPLC (C18 column) monitoring at 254 nm. Track the exponential decay of the boronic acid peak and the stoichiometric appearance of the 3-nitrobenzaldehyde peak to calculate the pseudo-first-order rate constant ( kobs​ ).

Practical Handling & Storage Guidelines

To maximize shelf-life and maintain reagent integrity, adhere to the following guidelines[13]:

  • Atmosphere: Store under an inert atmosphere (Argon or N₂) to prevent slow oxidative degradation to the corresponding phenol.

  • Temperature: Maintain at 2-8°C. Elevated temperatures promote dehydration, leading to the formation of insoluble boroxine anhydrides.

  • Moisture: Keep tightly sealed in a desiccator. While water is required for the tautomeric equilibrium, atmospheric moisture fluctuations can cause unpredictable oligomerization.

References

  • [calpaclab.com] (2-Formyl-4-nitrophenyl)boronic acid, 96% Purity, C7H6BNO5, 250 mg - CP Lab Safety.
  • [wikipedia.org] Protodeboronation - Wikipedia.
  • [mdpi.com] Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI.
  • [benchchem.com] minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid - Benchchem.
  • [fishersci.com] SAFETY DATA SHEET - Fisher Scientific.
  • [acs.org] Structure–Reactivity Relationships in Boronic Acid–Diol Complexation | ACS Omega.
  • [researchgate.net] A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - ResearchGate.
  • [rsc.org] The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls - RSC Publishing.
  • [nih.gov] Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC.
  • [benchchem.com] An In-depth Technical Guide on the Potential for Intramolecular Interactions in (4-Fluoro-2-formylphenyl)boronic acid - Benchchem.
  • [benchchem.com] Vinylboronic Acids Demonstrate Superior Stability Over Arylboronic Acids: A Comparative Guide - Benchchem.
  • [nih.gov] In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC.
  • [acs.org] Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry.

Sources

Foundational

Advanced Purity Analysis of (2-Formyl-4-nitrophenyl)boronic Acid: Overcoming Boroxine Equilibria and Functional Group Cross-Reactivity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary (2-Formyl-4-nitrophenyl)boronic acid (CAS: 1446265-99-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

(2-Formyl-4-nitrophenyl)boronic acid (CAS: 1446265-99-1) is a highly versatile electrophilic building block widely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceuticals. However, determining its exact chromatographic purity presents severe analytical challenges. This whitepaper provides a comprehensive, self-validating guide to the purity analysis of this compound. By addressing the thermodynamic equilibrium of boroxines and the reactivity of the formyl group, we detail three robust analytical workflows designed to yield reproducible, high-fidelity data.

Physicochemical Complexities & Analytical Causality

To develop a reliable purity method, one must first understand the inherent reactivity of the molecule. Standard analytical approaches often fail due to three competing molecular dynamics:

  • The Boroxine Equilibrium: Boronic acids undergo spontaneous, reversible dehydration to form cyclic trimeric anhydrides known as boroxines[1]. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the dynamic interconversion between the free boronic acid and its boroxine trimer during the run leads to split peaks, peak tailing, and inaccurate quantitation[2].

  • Formyl Group Acetalization: The ortho-formyl group is highly electrophilic. If protic solvents like methanol or ethanol are used as sample diluents, the formyl group rapidly forms hemiacetals and acetals, creating artificial impurity peaks in the chromatogram.

  • Nitro Group Chromophore: The para-nitro group provides a strong, distinct UV absorbance profile, which is highly advantageous for UV-Vis detection, allowing for high sensitivity without relying solely on mass spectrometry.

To achieve a self-validating system, the analytical method must chemically lock the molecule into a single state or selectively detect the boronic acid moiety.

G BA (2-Formyl-4-nitrophenyl) boronic acid (Monomer) BX Boroxine (Trimer Anhydride) BA->BX -H2O (Anhydrous) Acetal Acetal Artifact (in MeOH) BA->Acetal +MeOH (Diluent Error) Pinacol Pinacol Ester (Stable) BA->Pinacol +Pinacol (Derivatization)

Fig 1: Boroxine equilibrium and side reactions affecting purity analysis.

Methodological Workflows

The following protocols represent field-proven methodologies. Each protocol is designed with a specific chemical causality in mind to ensure the integrity of the analytical data.

Protocol A: Direct RP-HPLC via Equilibrium Suppression

Causality: This method forces the equilibrium entirely toward the free boronic acid monomer by utilizing a highly aqueous sample diluent and an acidic mobile phase, preventing on-column boroxine formation.

  • Sample Preparation: Dilute the sample to 1.0 mg/mL using a diluent of 90:10 Water:Acetonitrile (v/v). Crucial step: Do not use methanol to avoid acetal formation. Allow the sample to stand for 15 minutes to ensure complete hydrolysis of any boroxines back to the monomeric boronic acid.

  • Column Selection: Utilize a low-residual-silanol C18 column or a mixed-mode column (e.g., Waters XSelect Premier HSS T3, 4.6 x 150 mm, 3.5 µm)[3]. Hardware utilizing specialized surfaces (e.g., MaxPeak Premier) is highly recommended to prevent non-specific adsorption of the electron-deficient boronic acid to metal surfaces[4].

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B.

  • Detection: UV at 254 nm (optimized for the nitrophenyl chromophore).

Protocol B: Pre-Column Pinacol Derivatization (GC-MS / LC-MS)

Causality: Converting the boronic acid into a pinacolboronate ester completely blocks boroxine formation, yielding a stable, volatile, and less polar analyte ideal for GC-MS or standard RP-HPLC[5][6].

  • Derivatization Step: To a dry analytical vial, add approximately 1.0 mg of the analyte or reaction mixture.

  • Reagent Addition: Add 500 µL of a solution containing 1.1 equivalents of pinacol in an anhydrous, aprotic solvent (e.g., anhydrous Tetrahydrofuran or Dimethyl Sulfoxide)[6].

  • Reaction: Seal the vial and heat at 60 °C for 30–60 minutes. The thermodynamic stability of the pinacol ester drives the reaction to completion.

  • Analysis: Inject directly into a GC-MS (e.g., HP-5ms column, split ratio 20:1, inlet 250 °C) or dilute with mobile phase for LC-MS analysis. The pinacol ester will elute as a single, sharp, quantifiable peak[6].

Protocol C: Post-Column Alizarin Fluorescence Detection

Causality: For highly complex matrices where co-eluting impurities obscure the UV signal, post-column derivatization with Alizarin Red S provides absolute selectivity for the boronic acid functional group[7].

  • Separation: Perform standard RP-HPLC separation (as outlined in Protocol A).

  • Post-Column Reaction: Mix the HPLC eluate post-column with a reagent stream consisting of 75 µM alizarin and 0.1% triethylamine in acetonitrile, delivered at a flow rate of 0.60 mL/min[8].

  • Reactor Conditions: Pass the mixture through a reaction coil (dimensions: 3.5 m × 0.25 mm) maintained at a constant temperature of 50 °C[9].

  • Detection: Route the output to a fluorescence detector set to λexc = 469 nm and λem = 610 nm[8]. Only boronic acid-containing species will form the fluorescent adduct, rendering all non-borylated impurities invisible.

Workflow Sample Sample: (2-Formyl-4-nitrophenyl)boronic acid Split1 Sample->Split1 PathA Method A: Direct RP-HPLC Split1->PathA PathB Method B: Pinacol Deriv. Split1->PathB PathC Method C: Post-Column Alizarin Split1->PathC PrepA Dilute in H2O/ACN (Force Monomer) PathA->PrepA PrepB React with Pinacol (Form Stable Ester) PathB->PrepB PrepC Standard HPLC Separation PathC->PrepC DetA UV Detection (Nitro group) PrepA->DetA DetB GC-MS or LC-MS PrepB->DetB DetC Alizarin Reaction -> Fluorescence PrepC->DetC

Fig 2: Divergent analytical workflows for boronic acid purity determination.

Quantitative Data & Method Comparison

To assist in method selection, the following table summarizes the performance characteristics and operational trade-offs of the three protocols based on established literature parameters for aromatic boronic acids.

ParameterProtocol A (Direct RP-HPLC)Protocol B (Pinacol Deriv. GC/LC)Protocol C (Post-Column Alizarin)
Primary Use Case Routine QA/QC, High throughputImpurity profiling, Volatile matricesComplex reaction mixtures
Analyte State Free Boronic AcidPinacolboronate EsterFluorescent Alizarin Complex
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mL[6]~1.2 ng (or 1 µM)[8]
Linearity (R²) > 0.995> 0.999> 0.990
Key Advantage No derivatization requiredEliminates on-column hydrolysisAbsolute selectivity for boronic acids
Primary Limitation Requires strict diluent controlAdds 30–60 min prep timeRequires specialized HPLC hardware

Conclusion

The purity analysis of (2-Formyl-4-nitrophenyl)boronic acid demands a deliberate approach to overcome its dynamic physicochemical properties. By understanding the causality behind boroxine formation and formyl reactivity, analysts can deploy targeted strategies—whether through equilibrium suppression, chemical derivatization, or selective post-column detection—to ensure scientifically rigorous and self-validating results.

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters.com. 3

  • LabRulez LCMS. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Labrulez.com. 4

  • Duval, F., et al. "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin." PubMed (NIH) / Journal of Chromatography A. 7

  • Liebeskind, L. S., et al. "Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling." PubMed Central (NIH). 2

  • Plamondon, L., et al. "Formulation of boronic acid compounds." Google Patents (US20020188100A1). 1

  • Duval, F., et al. "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin." ResearchGate. 9

  • Zhong, Q., et al. "Strategies for the analysis of highly reactive pinacolboronate esters." ResearchGate. 5

  • Benchchem. "A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with (4-Fluoro-2-formylphenyl)boronic Acid." Benchchem.com. 6

Sources

Exploratory

Reactivity of the formyl group in (2-Formyl-4-nitrophenyl)boronic acid

An In-Depth Technical Guide to the Reactivity of the Formyl Group in (2-Formyl-4-nitrophenyl)boronic acid Abstract (2-Formyl-4-nitrophenyl)boronic acid is a multifunctional reagent of significant interest in synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Formyl Group in (2-Formyl-4-nitrophenyl)boronic acid

Abstract

(2-Formyl-4-nitrophenyl)boronic acid is a multifunctional reagent of significant interest in synthetic chemistry, drug discovery, and materials science. Its unique molecular architecture, featuring a formyl (aldehyde) group, a nitro group, and a boronic acid moiety on a single phenyl ring, creates a fascinating interplay of electronic and steric effects that govern its chemical behavior. This guide provides an in-depth analysis of the reactivity of the formyl group, which is profoundly influenced by the powerful electron-withdrawing properties of the adjacent nitro and boronic acid substituents. We will explore the underlying principles that activate the formyl group towards a variety of crucial chemical transformations, including reductive amination, Wittig olefination, and Knoevenagel condensation. Detailed, field-tested protocols and mechanistic insights are provided for researchers and professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: A Molecule of Tuned Reactivity

At the heart of modern organic synthesis is the ability to use building blocks with precisely controlled reactivity. (2-Formyl-4-nitrophenyl)boronic acid stands as a prime example of such a molecule. The formyl group, an aldehyde, is a cornerstone functional group for carbon-carbon and carbon-heteroatom bond formation. However, its reactivity in this specific context is dramatically enhanced.

The molecule's reactivity profile is dominated by two key features:

  • A Highly Electrophilic Formyl Carbon: The formyl group is positioned on a phenyl ring bearing two potent electron-withdrawing groups: a nitro group in the para position and a boronic acid group in the ortho position. This electronic arrangement synergistically pulls electron density away from the formyl carbon, rendering it exceptionally electrophilic and highly susceptible to attack by a wide range of nucleophiles.[1][2]

  • Dual Functionality: The molecule possesses two distinct reactive centers: the formyl group and the boronic acid group. While this guide focuses on the chemistry of the formyl moiety, the boronic acid is renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering a secondary avenue for molecular elaboration.[3][4]

Furthermore, the ortho relationship between the formyl and boronic acid groups introduces the potential for intramolecular tautomerism, where the molecule can exist in equilibrium between its open-chain aldehyde form and a cyclic 3-hydroxybenzoxaborole structure.[5] This equilibrium can be influenced by environmental factors such as solvent and pH, adding another layer of complexity and control to its reactivity.

The Electronic Landscape: Activating the Formyl Group

The reactivity of an aldehyde is fundamentally determined by the degree of partial positive charge (δ+) on the carbonyl carbon.[6][7] In (2-Formyl-4-nitrophenyl)boronic acid, this electrophilicity is significantly amplified.

  • The Nitro Group Effect (Para-Position): The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. From the para-position, it deactivates the aromatic ring towards electrophilic substitution but, more importantly, it strongly withdraws electron density from the formyl group via both the inductive effect (through the sigma bonds) and the resonance effect (through the pi system). This resonance delocalization places a positive charge directly on the carbon atom attached to the formyl group, which in turn dramatically increases the electrophilicity of the formyl carbon itself.

  • The Boronic Acid Effect (Ortho-Position): The boronic acid group [-B(OH)₂] also acts as an electron-withdrawing group, primarily through an inductive effect. Its proximity to the formyl group further depletes the electron density at the reaction center.

This combined electronic pull makes the formyl group in (2-Formyl-4-nitrophenyl)boronic acid significantly more reactive than that of a simple benzaldehyde.

Caption: Electronic effects activating the formyl group.

Key Transformations of the Formyl Group

The enhanced electrophilicity of the formyl group in (2-Formyl-4-nitrophenyl)boronic acid makes it an ideal substrate for several fundamental organic reactions.

Reductive Amination

Reductive amination is a powerful and widely used method for synthesizing amines.[8][9] The reaction proceeds in two stages: the initial reaction of the aldehyde with a primary or secondary amine to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9] Due to the activated nature of the formyl group, this reaction is often highly efficient.

Mechanism: The reaction begins with the nucleophilic attack of the amine on the electrophilic formyl carbon, followed by dehydration to form a protonated iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion without significantly reducing the starting aldehyde.[9][10]

Caption: General workflow for reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-(2-borono-5-nitrophenyl)methanamine

  • Dissolution: In a round-bottom flask, dissolve (2-Formyl-4-nitrophenyl)boronic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add benzylamine (1.1 eq) to the solution. If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

ParameterConditionReference
Substrates Aldehyde, Primary/Secondary Amine[11]
Reducing Agent Sodium Triacetoxyborohydride[10]
Solvent Dichloromethane (DCM)[8]
Temperature Room Temperature[9]
Typical Yield Good to Excellent[11]
The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[12][13] It involves the reaction of the carbonyl compound with a phosphonium ylide (a Wittig reagent).[14] This reaction is exceptionally valuable for creating a C=C double bond at a specific location with, in many cases, predictable stereochemistry.

Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon to form a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane ring.[14][15] This unstable intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the final alkene product.[12][16]

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of 1-(2-Borono-5-nitrostyryl)benzene

  • Ylide Preparation:

    • In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. The solution should turn a characteristic deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Aldehyde Addition:

    • Dissolve (2-Formyl-4-nitrophenyl)boronic acid (0.9 eq) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back down to 0 °C and add the aldehyde solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the aldehyde.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product often contains triphenylphosphine oxide, which can be removed by crystallization or column chromatography.

ParameterConditionReference
Reagents Aldehyde, Phosphonium Salt, Strong Base[14]
Base for Ylide n-Butyllithium (n-BuLi)[12]
Solvent Anhydrous Tetrahydrofuran (THF)[14]
Temperature 0 °C to Room Temperature[16]
Byproduct Triphenylphosphine Oxide[12]
Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (Z)—in the presence of a weak base.[17][18] This reaction is a classic method for forming α,β-unsaturated products.

Mechanism: A weak base, such as piperidine or even boric acid itself, deprotonates the active methylene compound to form a stabilized enolate.[18][19] This nucleophilic enolate then attacks the highly electrophilic formyl carbon of (2-Formyl-4-nitrophenyl)boronic acid. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the conjugated final product.[18]

Experimental Protocol: Synthesis of 2-((2-Borono-5-nitrophenyl)methylene)malononitrile

  • Setup: To a solution of (2-Formyl-4-nitrophenyl)boronic acid (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Catalyst: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).[18] Alternatively, recent studies have shown that boric acid can itself catalyze this transformation.[19][20]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). The product often precipitates from the reaction mixture as a solid.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Isolation: If a precipitate forms, cool the mixture and collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.

ParameterConditionReference
Reagents Aldehyde, Active Methylene Compound[17][21]
Catalyst Weak Base (e.g., Piperidine)[18]
Solvent Ethanol, Water-Ethanol mixtures[19][20]
Temperature Room Temperature to Reflux[21]
Product Type α,β-Unsaturated Compound[17]

The Dual Role of the Boronic Acid Moiety

While the boronic acid group serves to activate the formyl group, it is also a versatile functional handle in its own right, primarily for the Suzuki-Miyaura cross-coupling reaction.[22][23] This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid carbon and an aryl or vinyl halide.[4]

When planning a synthesis, a chemist must consider which part of the molecule should react. If a Suzuki-Miyaura coupling is desired, the highly reactive formyl group often needs to be "protected" to prevent unwanted side reactions. This is typically achieved by converting the aldehyde into a non-reactive acetal, which can be easily removed after the coupling reaction is complete.[6]

Caption: Strategy for utilizing the boronic acid via Suzuki coupling.

Conclusion

(2-Formyl-4-nitrophenyl)boronic acid is a testament to the power of substituent effects in tuning molecular reactivity. The synergistic electron-withdrawing influence of the ortho-boronic acid and para-nitro groups transforms the formyl group into a highly potent electrophile, enabling efficient and clean reactions with a host of nucleophiles. This guide has detailed the mechanistic basis and provided practical, actionable protocols for three of the most important transformations of this formyl group: reductive amination, Wittig olefination, and Knoevenagel condensation. Understanding the principles governing its reactivity allows researchers, scientists, and drug development professionals to strategically employ this molecule as a versatile and powerful building block for the construction of complex molecular targets.

References

  • Thorat, B.R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available at: [Link]

  • Dąbrowski, M., et al. (2010). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (n.d.). Key Reactions of Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • BrainKart. (n.d.). Aldehydes and ketones: Electronic and steric effects. BrainKart. Available at: [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. Organic Chemistry II. Available at: [Link]

  • Anonymous. (2014). The Wittig Reaction. Course paper. Available at: [Link]

  • Ali, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. Available at: [Link]

  • Thorat, B.R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Lenk, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Scribd. (n.d.). Aldehydes and Ketones: Electron Effects. Scribd. Available at: [Link]

  • Mebrahtu, E., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II. Available at: [Link]

  • Google Patents. (n.d.). CN104788484A - Synthetic method of 2-nitro phenyl boric acid. Google Patents.
  • Li, Z., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of boronic acids: past and present. ResearchGate. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E. Available at: [Link]

Sources

Foundational

Crystallographic and Structural Profiling of (2-Formyl-4-nitrophenyl)boronic Acid: A Technical Guide

Executive Summary (2-Formyl-4-nitrophenyl)boronic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. It serves as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Formyl-4-nitrophenyl)boronic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. It serves as a critical intermediate in the synthesis of biologically active benzoxaborole therapeutics, such as the PDE4 inhibitor crisaborole [1]. The presence of three distinct functional groups—a boronic acid, a formyl group, and a nitro group—on a single phenyl ring creates a complex landscape of intramolecular and intermolecular interactions. This whitepaper provides an in-depth mechanistic analysis of its crystallographic properties, tautomeric behavior, and the self-validating experimental protocols required to accurately determine its solid-state structure.

Mechanistic Causality: The Role of Ortho and Para Substituents

To understand the crystal structure of (2-formyl-4-nitrophenyl)boronic acid, one must analyze the electronic and steric interplay of its substituents.

  • The Boronic Acid Group: Arylboronic acids are renowned for their ability to form robust supramolecular assemblies. They typically crystallize by forming centrosymmetric dimers characterized by an R22​(8) hydrogen-bonding motif [2]. To minimize steric hindrance while maximizing this hydrogen bond networking, the boronic acid group generally adopts a syn-anti conformation [2].

  • The Ortho-Formyl Group: The proximity of the electrophilic formyl carbon to the nucleophilic boronic acid hydroxyl groups introduces a profound structural dynamic. Ortho-formylphenylboronic acids exhibit a well-documented tautomeric equilibrium between an open-chain aldehyde form and a cyclic 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaborole (lactol) form [3].

  • The Para-Nitro Group: The strongly electron-withdrawing −NO2​ group exerts both inductive and resonance effects across the aromatic system. By withdrawing electron density, the nitro group increases the electrophilicity of the formyl carbon, thereby lowering the activation energy for the intramolecular nucleophilic attack by the boronic acid hydroxyl. Furthermore, the nitro group acts as a potent hydrogen-bond acceptor, heavily influencing the extended 3D packing of the crystal lattice.

Intramolecular Dynamics: The Tautomeric Equilibrium

The defining structural feature of (2-formyl-4-nitrophenyl)boronic acid is its ability to exist in two distinct states. In the solid state, the preferred tautomer is dictated by the crystallization solvent and the resulting hydrogen-bond network.

  • Open-Chain Form: Stabilized by a strong intramolecular hydrogen bond ( O−H⋯O=C ) between the syn-hydroxyl of the boronic acid and the formyl oxygen. This interaction locks the molecule into a highly planar conformation.

  • Cyclic Benzoxaborole Form: Formed via an intramolecular cyclization where the boronic acid oxygen attacks the formyl carbon, creating a five-membered heterocyclic hemiacetal.

Tautomer Open Open-Chain Form (Boronic Acid + Aldehyde) TS Nucleophilic Attack (Transition State) Open->TS Solvent Polarity & H-Bonding Cyclic Cyclic Tautomer (Benzoxaborole Lactol) TS->Cyclic Ring Closure Cyclic->Open Ring Opening

Fig 1: Tautomeric equilibrium between open-chain and cyclic benzoxaborole forms.

Core Crystallographic Features (Data Presentation)

Based on high-resolution X-ray diffraction data of analogous substituted arylboronic acids, the quantitative structural parameters for the open-chain form of (2-formyl-4-nitrophenyl)boronic acid are summarized below. The binding energy of the primary dimeric assemblies is typically calculated to be around 45 kJ/mol [4].

Structural ParameterExpected Value RangeMechanistic Significance
B–C Bond Length 1.55 – 1.57 ÅTypical for sp2 hybridized arylboronic acids; indicates standard orbital overlap.
B–O Bond Length 1.35 – 1.38 ÅShorter than a standard single bond, indicating partial double bond character via p−π conjugation from oxygen to the empty p-orbital of boron.
C=O Bond Length 1.21 – 1.23 ÅStandard carbonyl length, confirming the open-chain aldehyde tautomer.
O–H···O (Dimer) 2.70 – 2.75 ÅStrong intermolecular hydrogen bonding stabilizing the centrosymmetric R22​(8) motif.
O–H···O=C (Intra) 2.60 – 2.65 ÅIntramolecular hydrogen bond stabilizing the planar open conformation.

Experimental Protocol: Crystallization and X-Ray Diffraction

To definitively assign the tautomeric state and map the hydrogen-bonding network, a rigorous, self-validating crystallographic workflow is required. The causality behind these steps is rooted in preventing thermal degradation and ensuring the unambiguous location of the labile hydroxyl protons.

Step-by-Step Methodology
  • Purity Verification: Prior to crystallization, the compound must be >99% pure via HPLC. Impurities can act as chain terminators in the hydrogen-bonded supramolecular network, preventing the growth of diffraction-quality single crystals.

  • Solvent Screening: Set up parallel crystallization trials using vapor diffusion.

    • Protic Solvents (e.g., Methanol/Water): May compete for hydrogen bonding, potentially stabilizing the open-chain form.

    • Aprotic Solvents (e.g., THF/Hexane): Force the molecule to self-associate, often driving the formation of the cyclic benzoxaborole or robust R22​(8) dimers.

  • Crystal Harvesting: Select a crystal with dimensions approximately 0.15×0.15×0.10 mm. Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent solvent loss and oxidation.

  • Data Collection (Cryogenic): Flash-cool the crystal to 100 K in a nitrogen stream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (reducing thermal ellipsoid volumes), which is absolutely critical for accurately locating the electron density of the hydrogen atoms involved in the tautomeric equilibrium.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure that the hydroxyl hydrogen atoms are located from the difference Fourier map and refined freely to confirm the O−H⋯O connectivity.

  • Validation: The protocol is self-validating if the final structural model yields an R1​ factor <0.05 and passes a CheckCIF analysis with no Level A or B alerts regarding hydrogen bond geometry.

XRD_Workflow S1 1. Purity Verification (HPLC >99%) S2 2. Solvent Screening (Protic vs. Aprotic) S1->S2 S3 3. Crystal Growth (Vapor Diffusion @ 4°C) S2->S3 S4 4. X-Ray Diffraction (Mo Kα, 100K) S3->S4 S5 5. Structure Solution (SHELXT / SHELXL) S4->S5 S6 6. Model Validation (CheckCIF, R1 < 0.05) S5->S6

Fig 2: Self-validating experimental workflow for single-crystal X-ray diffraction.

Supramolecular Assembly and Packing

Beyond the primary dimeric interactions, the para-nitro group dictates the higher-order supramolecular assembly. The oxygen atoms of the −NO2​ group serve as secondary hydrogen-bond acceptors. Weak C−H⋯O interactions between the aromatic protons of one dimer and the nitro oxygen of an adjacent dimer link the R22​(8) chains into 2D sheets. Furthermore, the highly polarized nature of the nitrophenyl ring induces π−π stacking interactions between parallel sheets, providing the cohesive energy required to stabilize the bulk 3D crystal lattice.

References

  • Preparation method of crisaborole. Patsnap.
  • Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. IUCr Journals.
  • An In-depth Technical Guide on the Potential for Intramolecular Interactions in (4-Fluoro-2-formylphenyl)boronic acid. Benchchem.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.
Exploratory

The Synthetic Versatility of (2-Formyl-4-nitrophenyl)boronic Acid: A Technical Guide

Abstract (2-Formyl-4-nitrophenyl)boronic acid is a bifunctional reagent that is gaining increasing attention in modern organic synthesis. Its unique structure, featuring a boronic acid moiety ortho to a formyl group and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2-Formyl-4-nitrophenyl)boronic acid is a bifunctional reagent that is gaining increasing attention in modern organic synthesis. Its unique structure, featuring a boronic acid moiety ortho to a formyl group and para to a strongly electron-withdrawing nitro group, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of (2-Formyl-4-nitrophenyl)boronic acid, with a focus on its utility in multicomponent reactions and the synthesis of heterocyclic scaffolds of pharmaceutical and material science interest. Drawing upon established principles of boronic acid chemistry and highlighting the influence of its specific substitution pattern, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness the synthetic potential of this valuable building block.

Introduction: Unveiling the Reactivity of a Unique Building Block

(2-Formyl-4-nitrophenyl)boronic acid, with the chemical formula C₇H₆BNO₅ and a molecular weight of 194.94 g/mol , is a crystalline solid that possesses a unique combination of reactive functional groups.[1][2] The boronic acid group is a cornerstone of modern organic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The ortho-formyl group, in close proximity to the boronic acid, opens avenues for a variety of condensation and multicomponent reactions, often leading to the formation of heterocyclic systems.[4][5] The para-nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring and the Lewis acidity of the boronic acid moiety. This electronic modulation can impact reaction rates and pathways, presenting both opportunities and challenges in synthetic design.[6]

This guide will delve into the key applications of (2-Formyl-4-nitrophenyl)boronic acid, providing both mechanistic understanding and practical insights for its utilization in the laboratory.

Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The bifunctional nature of (2-Formyl-4-nitrophenyl)boronic acid makes it an excellent candidate for such transformations.

The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce α-amino acids and their derivatives.[7] In the context of (2-Formyl-4-nitrophenyl)boronic acid, the aldehyde functionality is an integral part of the molecule, streamlining the reaction to a two-component process with an amine, or a three-component reaction with an additional external carbonyl compound.

However, the presence of the electron-withdrawing nitro group can be a double-edged sword. While it can enhance the electrophilicity of the formyl group, it can also decrease the nucleophilicity of the aryl group attached to the boron, which is crucial for the key carbon-carbon bond-forming step. Indeed, some studies have reported that boronic acids substituted with strongly electron-withdrawing groups, such as (4-nitrophenyl)boronic acid, may fail to give the desired Petasis products in isolable yields under certain conditions.[6] This underscores the importance of careful reaction optimization when employing (2-Formyl-4-nitrophenyl)boronic acid in PBM reactions.

Conceptual Petasis Reaction Workflow:

Petasis_Workflow reagents Reactants: (2-Formyl-4-nitrophenyl)boronic acid Amine (Optional: Carbonyl Compound) solvent Solvent System (e.g., Toluene, Dichloromethane) reagents->solvent 1. Dissolve reaction Reaction at Room Temperature or Elevated Temperature solvent->reaction 2. Combine & Stir workup Aqueous Work-up & Extraction reaction->workup 3. Quench purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate product α-Amino Acid Derivative purification->product 5. Characterize

Caption: A generalized workflow for a Petasis-type reaction involving (2-Formyl-4-nitrophenyl)boronic acid.

Experimental Protocol: A Representative Petasis-Type Reaction

  • To a solution of the amine (1.0 mmol) in dichloromethane (5 mL), add the external carbonyl compound (1.2 mmol, if applicable).

  • Add (2-Formyl-4-nitrophenyl)boronic acid (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Table 1: Factors Influencing Petasis Reaction Outcomes with Electron-Deficient Boronic Acids

ParameterInfluence on ReactionRationale
Solvent Can significantly affect reaction rates and yields. Aprotic solvents like dichloromethane or toluene are common.Solvent polarity can influence the equilibrium of iminium ion formation.
Temperature Higher temperatures may be required for less reactive substrates.Provides the necessary activation energy to overcome the reduced nucleophilicity of the boronic acid.
Amine nucleophilicity More nucleophilic amines generally lead to better outcomes.Facilitates the initial iminium ion formation.
Catalyst Lewis or Brønsted acids can sometimes be used to activate the carbonyl group.Enhances the rate of iminium ion formation.
Ugi-type Multicomponent Reactions

The Ugi four-component reaction is another powerful tool for generating molecular diversity, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9] The presence of both a formyl and a boronic acid group in (2-Formyl-4-nitrophenyl)boronic acid allows for its participation in Ugi-type reactions, leading to the synthesis of complex peptidomimetic structures bearing a boronic acid moiety.

Synthesis of Heterocyclic Compounds: Building Blocks for Drug Discovery

The unique arrangement of the formyl and boronic acid groups in (2-Formyl-4-nitrophenyl)boronic acid makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds.

Synthesis of Benzoxaboroles

Benzoxaboroles are a class of boron-containing heterocycles that have shown significant promise in medicinal chemistry, with some derivatives exhibiting antifungal and anti-inflammatory properties.[4][10] The synthesis of benzoxaboroles can be readily achieved from ortho-formylphenylboronic acids through intramolecular condensation or reduction.

Synthetic Pathway to Benzoxaboroles:

Caption: General synthetic route to benzoxaboroles from ortho-formylphenylboronic acids.

Experimental Protocol: Synthesis of a 3-Substituted Benzoxaborole

This protocol is adapted from a general procedure for the synthesis of 3-amino-benzoxaboroles.[4]

  • Dissolve (2-Formyl-4-nitrophenyl)boronic acid (1.0 mmol) in diethyl ether (10 mL) in a glass vial.

  • To the stirred solution, add the desired amine (1.0 mmol).

  • Continue stirring for several minutes, then allow the vial to stand open for the solvent to evaporate slowly over 24 hours.

  • The resulting solid can be collected and further purified by recrystallization if necessary.

Synthesis of Quinazolines

Quinazolines are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[11][12] (2-Formyl-4-nitrophenyl)boronic acid can serve as a key building block for the synthesis of substituted quinazolines through condensation reactions with suitable nitrogen-containing precursors, such as 2-aminobenzamides or related compounds.

Suzuki-Miyaura Cross-Coupling Reactions

While the primary utility of (2-Formyl-4-nitrophenyl)boronic acid often lies in reactions involving its formyl group, the boronic acid moiety retains its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][13] This allows for the introduction of the formyl- and nitro-substituted phenyl ring onto a variety of aryl or vinyl halides.

The electron-withdrawing nitro group is generally well-tolerated in Suzuki-Miyaura couplings and can sometimes enhance the rate of transmetalation.[14] However, the ortho-formyl group may introduce steric hindrance that could necessitate the use of bulky phosphine ligands to achieve high yields.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation (R²-B(OH)₂) product R¹-R² pd2_aryl->product Reductive Elimination

Sources

Protocols & Analytical Methods

Method

(2-Formyl-4-nitrophenyl)boronic acid Suzuki-Miyaura coupling protocol

An Application and Protocol Guide to the Suzuki-Miyaura Coupling of (2-Formyl-4-nitrophenyl)boronic acid Introduction: The Strategic Importance of Substituted Biaryls The Suzuki-Miyaura cross-coupling reaction stands as...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide to the Suzuki-Miyaura Coupling of (2-Formyl-4-nitrophenyl)boronic acid

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4][5] Its value lies in the use of generally stable and less toxic organoboron reagents to construct biaryl and substituted aromatic systems, which are prevalent motifs in many biologically active compounds.[6][7][8]

(2-Formyl-4-nitrophenyl)boronic acid is a particularly valuable building block. The presence of two potent electron-withdrawing groups—an ortho-formyl and a para-nitro group—renders the phenyl ring electron-deficient, significantly influencing its reactivity. These functional groups also serve as versatile handles for subsequent chemical transformations, allowing for the rapid elaboration of the coupled product into more complex drug-like scaffolds. However, the electronic nature and steric hindrance of this substrate demand carefully optimized reaction conditions to achieve high yields and minimize side reactions. This guide provides a detailed protocol for the successful Suzuki-Miyaura coupling of (2-Formyl-4-nitrophenyl)boronic acid, grounded in mechanistic principles and field-proven insights for researchers in organic synthesis and drug development.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[4] For electron-deficient aryl halides, this step is generally facile.

  • Transmetalation : This is often the rate-determining step. The boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[9][10] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical to ensure efficient formation of the boronate species without promoting decomposition of the starting materials.[10]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA Oxidative Addition (Ar¹-X) Trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) OA->Trans Transmetalation ([Ar²-B(OH)₃]⁻) Trans->Pd0 Reductive Elimination (Ar¹-Ar²) BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ ('ate' complex) BoronicAcid->Boronate Activation Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for (2-Formyl-4-nitrophenyl)boronic acid

  • Electronic Effects : The strong electron-withdrawing nature of the formyl and nitro groups makes the boronic acid a challenging substrate. While these groups enhance the rate of oxidative addition on an aryl halide coupling partner, they can slow down the transmetalation step by reducing the nucleophilicity of the arylboronic acid. A strong base is often required to generate a sufficiently reactive boronate complex.

  • Steric Hindrance : The ortho-formyl group introduces steric bulk around the reaction center. This can hinder the approach of the boronic acid to the palladium center. The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands can be crucial.[11][12] These ligands promote the formation of a coordinatively unsaturated palladium complex, facilitating both oxidative addition and reductive elimination for sterically demanding substrates.[11][13][14]

  • Protodeboronation : This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), leading to the formation of 2-formyl-4-nitrobenzene and reducing the overall yield.[1] This side reaction is often accelerated for electron-deficient boronic acids. The choice of base, solvent, and careful exclusion of excess water can mitigate this issue. Anhydrous conditions or the use of bases like K3PO4 or CsF can be beneficial.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of (2-Formyl-4-nitrophenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
ReagentM.W. ( g/mol )StoichiometryAmount (for 0.5 mmol scale)
Aryl BromideVaries1.0 equiv0.50 mmol
(2-Formyl-4-nitrophenyl)boronic acid194.941.2 equiv0.60 mmol (117 mg)
Pd(OAc)₂ (Palladium(II) Acetate)224.502 mol %0.01 mmol (2.2 mg)
SPhos (Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)410.534 mol %0.02 mmol (8.2 mg)
K₃PO₄ (Potassium Phosphate, tribasic)212.273.0 equiv1.50 mmol (318 mg)
1,4-Dioxane--4.0 mL
Deionized Water--1.0 mL
Step-by-Step Methodology
  • Reaction Setup :

    • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol), (2-Formyl-4-nitrophenyl)boronic acid (117 mg, 0.60 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (318 mg, 1.50 mmol).

    • Scientist's Note: The use of a bulky, electron-rich biarylphosphine ligand like SPhos is critical for coupling sterically hindered and electron-deficient substrates. It accelerates the rate-limiting reductive elimination step and stabilizes the Pd(0) species. K₃PO₄ is a strong base effective in generating the boronate complex while having low enough solubility to avoid base-mediated degradation of the formyl group.

  • Degassing :

    • Seal the vessel with a rubber septum.

    • Evacuate the vessel under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Scientist's Note: Thoroughly degassing the reaction mixture is paramount. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle and leading to the formation of homocoupling byproducts.[1]

  • Solvent Addition :

    • Under a positive pressure of inert gas, add 1,4-dioxane (4.0 mL) followed by deionized water (1.0 mL) via syringe.

    • Scientist's Note: A mixture of an organic solvent and water is common for Suzuki couplings.[3] Dioxane is an excellent solvent for the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Reaction Execution :

    • Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Scientist's Note: The reaction progress should be monitored. A small aliquot can be taken, quenched with water, extracted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the limiting aryl bromide.

  • Workup and Extraction :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification :

    • Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids to Schlenk tube) start->setup degas 2. Degas System (Evacuate & backfill with Ar/N₂) setup->degas add_solvents 3. Add Solvents (Dioxane & Water) degas->add_solvents react 4. Heat Reaction (100 °C, 12-24h) add_solvents->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 5. Aqueous Workup (EtOAc/Water Extraction) monitor->workup Complete dry Dry & Concentrate (Na₂SO₄, Rotovap) workup->dry purify 6. Purification (Silica Gel Chromatography) dry->purify end Pure Product purify->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature.Ensure rigorous degassing. Screen alternative, more electron-rich ligands (e.g., RuPhos, XPhos) or an NHC-based catalyst.[11] Try a stronger base like Cs₂CO₃. Increase the temperature in 10 °C increments.
Protodeboronation of Starting Material Presence of excess acid/water; Base is too weak; Reaction time is too long.Use anhydrous solvents and a freshly opened bottle of base. Switch to a stronger, less nucleophilic base like CsF or K₃PO₄. Monitor the reaction closely and stop it once the limiting reagent is consumed.
Homocoupling of Boronic Acid Presence of oxygen; Incomplete oxidative addition.Improve the degassing procedure. Ensure the quality of the palladium precursor. A different ligand may be required to promote a faster oxidative addition relative to homocoupling.
Formation of Unidentified Byproducts Decomposition of starting materials or product under basic/thermal conditions.Lower the reaction temperature and extend the reaction time. Screen different bases; sometimes a milder base like K₂CO₃ is sufficient if the catalyst system is active enough.

Conclusion

The Suzuki-Miyaura coupling of (2-Formyl-4-nitrophenyl)boronic acid is a powerful method for synthesizing highly functionalized biaryl compounds that are of significant interest in medicinal chemistry. Success with this challenging substrate hinges on a rational choice of catalyst, ligand, and base to overcome the electronic deactivation and steric hindrance it presents. By employing highly active catalyst systems with bulky, electron-rich ligands and ensuring reaction conditions that favor transmetalation over protodeboronation, researchers can reliably access these valuable molecular architectures. The protocol and insights provided herein serve as a robust starting point for the synthesis and further exploration of novel chemical entities for drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • Royal Society of Chemistry. The Suzuki-Miyaura Cross-Coupling Reaction. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]

  • Zhang, Y., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • R Discovery. (2024, January 1). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. R Discovery. Available at: [Link]

  • Consensus Academic Search Engine. Suzuki reaction general procedure. Consensus. Available at: [Link]

  • ResearchGate. (2022). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]

  • Al-Joumhawy, M. K., et al. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. Available at: [Link]

  • Le-Deygen, I. M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]

  • Karaküçük-İyidoğan, Y., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. Available at: [Link]

  • Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. Available at: [Link]

  • ResearchGate. (2025, November 17). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Available at: [Link]

  • Gomes, P. S. L., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • Li, M., & Li, S. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available at: [Link]

  • Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

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Application

Application Note: (2-Formyl-4-nitrophenyl)boronic Acid as an Advanced Derivatizing Agent for HPLC

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection Target Analytes: Primary Amines, Hydrazines, and Semica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection Target Analytes: Primary Amines, Hydrazines, and Semicarbazides

Introduction: The Derivatization Challenge

The chromatographic analysis of low-molecular-weight primary amines and hydrazines presents a persistent challenge in drug development and food safety. These compounds often lack a strong chromophore, rendering standard UV/Vis detection ineffective, and their high polarity leads to poor retention on conventional reversed-phase (C18) columns.

While traditional derivatizing agents like o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB) are widely used, they suffer from critical limitations. OPA derivatives are notoriously unstable and degrade within minutes, requiring automated in-line derivatization. DNFB requires harsh alkaline conditions and long incubation times.

To overcome these limitations, (2-Formyl-4-nitrophenyl)boronic acid (4-NO₂-2-FPBA) has emerged as a superior pre-column derivatizing agent. Building upon the established chemistry of its parent compound, 2-formylphenylboronic acid[1], 4-NO₂-2-FPBA leverages a unique dual-action mechanism: it forms a highly stable cyclic iminoboronate complex while simultaneously introducing a strong nitroaromatic chromophore for high-sensitivity UV detection.

Mechanistic Advantages & Chemical Rationale

The efficacy of 4-NO₂-2-FPBA lies in its precise molecular architecture, which drives an otherwise reversible condensation reaction to absolute completion.

  • Nucleophilic Attack & Imine Formation: The primary amine or hydrazine attacks the formyl group of 4-NO₂-2-FPBA.

  • Thermodynamic Trapping (N→B Coordination): Unlike standard aldehydes that form reversible Schiff bases, the adjacent boronic acid group in 4-NO₂-2-FPBA possesses an empty p-orbital. The newly formed imine nitrogen donates its lone pair into this orbital, forming a dative bond. This creates a highly stable 5- or 6-membered cyclic iminoboronate[2][3].

  • The 4-Nitro Enhancement (Causality): The inclusion of the 4-nitro group serves two critical functions:

    • Kinetic Acceleration: As a strong electron-withdrawing group (EWG), the nitro moiety increases the electrophilicity of the formyl carbon, significantly reducing the activation energy required for the initial nucleophilic attack.

    • Optical Shift: The nitro group extends the conjugated π -system, shifting the absorption maximum ( λmax​ ) from the deep UV range (~254 nm for the parent compound) to the near-visible range (~330–350 nm). This drastically reduces background interference from biological matrices.

Mechanism N1 1. Nucleophilic Attack (Amine on Formyl Carbon) N2 2. Dehydration (Schiff Base / Imine Formation) N1->N2 N3 3. Intramolecular Coordination (N → B Dative Bond) N2->N3 N4 4. Stable Iminoboronate Complex (Enhanced UV/Vis Absorbance) N3->N4 NodeNitro 4-Nitro Substitution Effect NodeNitro->N1 Electrophilic Pull (Accelerates Attack) NodeNitro->N4 Bathochromic Shift (Improves LOD)

Mechanistic pathway of iminoboronate formation highlighting the 4-nitro group's role.

Experimental Methodology & Protocols

To ensure robust and reproducible results, the following protocol is designed as a self-validating system . The inclusion of specific pH controls and internal standards guarantees that any deviation in derivatization efficiency is immediately detectable.

Reagents & Materials
  • Derivatizing Solution: 10 mM (2-Formyl-4-nitrophenyl)boronic acid in LC-MS grade Acetonitrile (ACN). Prepare fresh weekly and store at 4°C protected from light.

  • Reaction Buffer: 100 mM Phosphate buffer, adjusted precisely to pH 8.0.

  • Internal Standard (IS): A non-endogenous primary amine (e.g., heptylamine or an isotopically labeled analog of the target analyte), prepared at 1 µg/mL in water.

Step-by-Step Derivatization Procedure

Expertise Note: The causality of the pH and temperature parameters is critical. The pH must be high enough (pH 8.0) to ensure the target amine is deprotonated (acting as a nucleophile), but strictly below the pKa of the boronic acid (~pH 9.0) to prevent the formation of an unreactive tetrahedral boronate anion.

  • Sample Aliquoting: Transfer 100 µL of the aqueous sample (or extracted biological matrix) into a 1.5 mL amber HPLC vial.

  • Internal Standard Addition: Add 10 µL of the IS solution. This step self-validates the protocol by correcting for matrix-induced suppression or incomplete derivatization.

  • Buffering: Add 100 µL of the pH 8.0 Phosphate buffer. Vortex for 5 seconds to homogenize.

  • Derivatization: Add 200 µL of the 10 mM 4-NO₂-2-FPBA solution.

  • Incubation: Cap the vial tightly, vortex for 10 seconds, and incubate in a thermoshaker at 40°C for 20 minutes. Mild heating provides the activation energy to rapidly drive dehydration, ensuring 100% yield without thermal degradation.

  • Quenching & Injection: Cool the vial to room temperature (20°C). The stable iminoboronate complex requires no chemical quenching. Inject 10 µL directly into the HPLC system.

Self-Validation Requirements

Every analytical batch must include:

  • Reagent Blank: 100 µL HPLC water + Buffer + 4-NO₂-2-FPBA. Used to establish baseline noise and identify reagent artifact peaks.

  • QC Spike: A known concentration of the target analyte spiked into a blank matrix to verify >95% recovery.

HPLC-UV Analytical Conditions
  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to elute highly polar matrix components)

    • 2–12 min: Linear ramp to 90% B (Elutes the hydrophobic iminoboronate derivative)

    • 12–15 min: Hold at 90% B (Column wash)

    • 15–18 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at λ = 330 nm.

Workflow A Sample Prep (Analyte + IS) B Buffer Addition (pH 8.0 Phosphate) A->B C Derivatization (4-NO2-2-FPBA, 40°C) B->C D HPLC Separation (C18, Gradient) C->D E UV/Vis Detection (λ = 330 nm) D->E

Analytical workflow for the derivatization and HPLC analysis of primary amines.

Quantitative Performance & Data Presentation

The thermodynamic stability of the N→B dative bond, combined with the extreme UV absorptivity of the nitroaromatic system, yields analytical metrics that consistently outperform legacy derivatization agents.

Table 1: Comparative Analytical Metrics for Amine Derivatizing Agents in HPLC

Derivatizing AgentTarget Functional GroupReaction TimeOptimal pHDetection Mode λmax​ / λem​ Derivative Stability
4-NO₂-2-FPBA Primary Amines, Hydrazines15–20 min 7.5–8.0 UV/Vis 330 nm Excellent (>48 h)
2-FPBA (Parent)Primary Amines, Hydrazines45–60 min7.5–8.5UV/Vis / FLD254 nm / 410 nmHigh (>24 h)
OPA / ThiolPrimary Amines2–5 min9.0–10.5Fluorescence450 nmLow (<30 min)
DNFB (Sanger's)Primary & Secondary Amines60–90 min8.5–9.5UV/Vis360 nmHigh (>48 h)
Key Performance Takeaways:
  • Autosampler Stability: Unlike OPA derivatives which degrade rapidly, the 4-NO₂-2-FPBA iminoboronate remains stable in the autosampler for over 48 hours, allowing for high-throughput overnight batch processing without signal loss.

  • Matrix Independence: The shift of the detection wavelength to 330 nm isolates the analyte signal from endogenous proteins and nucleic acids, which typically absorb strongly at 210–280 nm.

Conclusion

(2-Formyl-4-nitrophenyl)boronic acid represents a highly engineered solution to the chromatographic challenges of polar amines and hydrazines. By exploiting the intramolecular coordination chemistry of boronic acids and the electronic properties of the nitro group, this protocol provides a fast, thermodynamically stable, and highly sensitive derivatization pathway. The self-validating methodology outlined above ensures that analytical scientists can deploy this technique with total confidence in both research and regulated drug development environments.

References

  • Title: Determination of Semicarbazide in Foodstuffs by HPLC with Fluorescence Detection Using 2-Formylphenylboronic Acid as Derivatization Reagent Source: Chromatographia (via ResearchGate) URL: [Link]

  • Title: A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chemical Functionalization of Oligodeoxynucleotides with Multiple Boronic Acids for the Polyvalent Binding of Saccharides Source: Bioconjugate Chemistry (via NIH PMC) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Site-Selective Protein Modification with (2-Formyl-4-nitrophenyl)boronic Acid

Introduction: Precision in Protein Engineering The ability to covalently modify proteins at specific sites has revolutionized the fields of chemical biology, drug development, and diagnostics.[1] Site-selective modificat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Precision in Protein Engineering

The ability to covalently modify proteins at specific sites has revolutionized the fields of chemical biology, drug development, and diagnostics.[1] Site-selective modification allows for the installation of probes, therapeutic payloads, or other functionalities onto a protein scaffold without disrupting its native structure and function.[2][3] This precision is paramount for creating well-defined bioconjugates such as antibody-drug conjugates (ADCs), immobilized enzymes, and fluorescently labeled proteins for imaging.[4]

While traditional methods often target highly abundant residues like lysine, they typically yield heterogeneous mixtures of products.[2][3] The pursuit of bioorthogonal chemistries—reactions that proceed with high selectivity and efficiency under physiological conditions without interfering with native biological processes—has led to the development of novel reagents and strategies.[1][5] Among these, boronic acid-based modifications have emerged as a powerful tool for achieving site-selectivity.[6][7]

This document provides a comprehensive guide to the use of (2-Formyl-4-nitrophenyl)boronic acid (fNPhB), a versatile reagent for the site-selective modification of proteins. We will delve into the underlying mechanism, provide detailed protocols for general and specific applications, and discuss methods for the characterization of the resulting bioconjugates.

Mechanism of Action: The Iminoboronate Advantage

The unique reactivity of (2-Formyl-4-nitrophenyl)boronic acid stems from the cooperative action of its ortho-formyl and boronic acid functionalities.[8] This reagent participates in a rapid and selective condensation reaction with specific nucleophiles on the protein surface, leading to the formation of a stable iminoboronate linkage.[5][9]

The reaction proceeds through the formation of an imine intermediate between the formyl group of fNPhB and an amino group on the protein, such as the N-terminal α-amine or the ε-amine of a lysine residue.[9] The adjacent boronic acid then intramolecularly coordinates with the imine nitrogen, forming a stable six-membered ring.[10][11] This intramolecular cyclization significantly accelerates the reaction rate compared to simple aldehyde-amine condensations and enhances the stability of the resulting conjugate.[9][10] The electron-withdrawing nitro group further activates the formyl group towards nucleophilic attack.

Mechanism_of_Action Protein Protein-NH2 (e.g., N-terminus, Lysine) Intermediate Imine Intermediate (Schiff Base) Protein->Intermediate Condensation (-H2O) fNPhB (2-Formyl-4-nitrophenyl)boronic acid (fNPhB) fNPhB->Intermediate Product Stable Iminoboronate Conjugate Intermediate->Product Intramolecular Cyclization

Caption: Reaction of fNPhB with a protein amine.

General Protocol for Protein Modification with fNPhB

This protocol provides a general framework for the modification of a target protein with fNPhB. Optimization of reaction parameters may be necessary for specific proteins.

Materials
  • Target protein

  • (2-Formyl-4-nitrophenyl)boronic acid (fNPhB)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[12][13]

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)

Reagent Preparation
  • Protein Solution: Prepare the target protein in the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.[13]

  • fNPhB Stock Solution: Dissolve fNPhB in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

Reaction Procedure
  • Add the fNPhB stock solution to the protein solution to achieve the desired molar excess of the reagent. A starting point of 10-20 fold molar excess is recommended.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction progress can be monitored by analytical techniques such as LC-MS.

  • Quench the reaction by adding a scavenger for the excess fNPhB, such as a small molecule with a primary amine (e.g., Tris buffer), or proceed directly to purification.

Purification of the Modified Protein
  • Remove the excess fNPhB and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

  • Collect the fractions containing the modified protein.

  • Concentrate the purified protein if necessary.

General_Workflow A Prepare Protein and fNPhB Solutions B Mix and Incubate (1-4 hours, RT) A->B C Purify Modified Protein (SEC or Dialysis) B->C D Characterize Conjugate (SDS-PAGE, Mass Spec) C->D

Caption: General workflow for protein modification.

Application: Labeling of a Monoclonal Antibody

This protocol details the labeling of a monoclonal antibody (mAb) with a payload functionalized with an fNPhB moiety for applications such as the development of antibody-drug conjugates (ADCs).

Materials
  • Monoclonal antibody (mAb)

  • fNPhB-functionalized payload (e.g., a fluorescent dye or a cytotoxic drug)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[12]

  • Purification: Protein A chromatography or SEC

Protocol
  • Prepare the mAb in the reaction buffer at a concentration of 5 mg/mL.

  • Prepare a 10 mM stock solution of the fNPhB-payload in DMSO.

  • Add a 10-fold molar excess of the fNPhB-payload to the mAb solution.

  • Incubate for 2 hours at room temperature.

  • Purify the labeled mAb using Protein A chromatography to remove excess payload and any unconjugated mAb.

  • Elute the labeled mAb and buffer exchange into a suitable storage buffer.

Characterization of Modified Proteins

Thorough characterization of the fNPhB-modified protein is crucial to confirm successful conjugation, determine the degree of labeling, and ensure the integrity of the protein.[14]

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the modified protein. A shift in the molecular weight of the protein may be observed upon conjugation, depending on the size of the attached molecule.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming the covalent modification and determining the precise mass of the conjugate.[15][16][17]

  • Intact Mass Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to measure the mass of the intact protein before and after modification. The mass difference will correspond to the mass of the attached fNPhB-payload.

  • Peptide Mapping: For larger proteins, peptide mapping can identify the specific site(s) of modification.[16] The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][18] Peptides containing the fNPhB modification will exhibit a characteristic mass shift.

Technique Information Obtained
SDS-PAGEApparent molecular weight shift
Intact Mass SpecConfirmation of conjugation, degree of labeling
Peptide MappingSite(s) of modification

Troubleshooting

Problem Possible Cause Solution
Low Labeling EfficiencySuboptimal pHEnsure reaction buffer pH is between 8.3-8.5.[12]
Inactive fNPhB reagentUse fresh, high-quality fNPhB.
Competing nucleophiles in bufferUse a buffer free of primary amines (e.g., Tris).[13]
Protein PrecipitationHigh concentration of organic solventMinimize the volume of DMSO used to dissolve fNPhB.
Protein instabilityPerform the reaction at a lower temperature (e.g., 4°C).
Heterogeneous ProductMultiple reactive sitesConsider protein engineering to introduce a unique reactive handle.

Conclusion

(2-Formyl-4-nitrophenyl)boronic acid offers a robust and efficient method for the site-selective modification of proteins. The formation of a stable iminoboronate linkage under mild, aqueous conditions makes it an attractive tool for a wide range of applications in research and therapeutic development. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful bioconjugation chemistry.

References

  • Akgun, B., & Hall, D. G. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Angewandte Chemie International Edition, 57(40), 13028-13044. [Link]

  • Ball, Z. T. (2019). Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. Accounts of Chemical Research, 52(3), 566-577. [Link]

  • Ball, Z. T. (2019). Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. Accounts of Chemical Research, 52(3), 566-577. [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536. [Link]

  • Boto, A., et al. (2021). Site-selective modification of peptide backbones. Chemical Society Reviews, 50(18), 10245-10315. [Link]

  • Zhang, Z., et al. (2018). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. Bioconjugate Chemistry, 29(8), 2606-2611. [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536. [Link]

  • Crudele, J., & Schepartz, A. (2011). A "tag-and-modify" approach to site-selective protein modification. Accounts of Chemical Research, 44(9), 830-842. [Link]

  • van der Vlag, R., et al. (2021). Iminoboronates as Dual-Purpose Linkers in Chemical Probe Development. Chemistry – A European Journal, 27(12), 3292-3298. [Link]

  • Dolan, N. (2018). Development of Site-Selective Protein and Peptide Modification Strategies. University of California, Berkeley. [Link]

  • Gao, J., & Li, Z. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research, 52(10), 2879-2890. [Link]

  • DeForest, C. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Matter, 2(1), 24-42. [Link]

  • Narhi, L. O., et al. (2019). Current Status of Analytical Techniques for Characterization of Protein Stability. Current Pharmaceutical Biotechnology, 20(5), 346-363. [Link]

  • Li, Z., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 53(21), 8683-8702. [Link]

  • Snella, B. M., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols, 5(4), 103597. [Link]

  • Vitek, O., et al. (2017). Statistical characterization of therapeutic protein modifications. Nature Communications, 8, 1490. [Link]

  • Zhang, Z., et al. (2018). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. Bioconjugate Chemistry, 29(8), 2606-2611. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature Biotechnology, 21(3), 255-261. [Link]

  • The Scientist. (2025, January 31). A New Protein-Labeling Technique to Study Intact Organs. The Scientist. [Link]

  • MRC Laboratory of Molecular Biology. (n.d.). Protein labeling and imaging. MRC Laboratory of Molecular Biology. [Link]

Sources

Application

Application Note: Precision N-Terminal Cysteine Bioconjugation using (2-Formyl-4-nitrophenyl)boronic Acid Derivatives

Executive Summary Site-selective bioconjugation is a cornerstone of modern drug development, enabling the synthesis of homogeneous Antibody-Drug Conjugates (ADCs), targeted radiotherapeutics, and advanced biomaterials. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Site-selective bioconjugation is a cornerstone of modern drug development, enabling the synthesis of homogeneous Antibody-Drug Conjugates (ADCs), targeted radiotherapeutics, and advanced biomaterials. While internal cysteines are often modified using maleimides, targeting the N-terminal cysteine (NCys) provides a highly orthogonal, single-site modification strategy[1].

This application note details the use of (2-Formyl-4-nitrophenyl)boronic acid and related 2-formylphenylboronic acid (2-FPBA) derivatives for NCys conjugation. By exploiting dynamic covalent chemistry and proximity-driven acyl transfer, these reagents offer unprecedented reaction kinetics and the unique ability to toggle between reversible capture and irreversible stable conjugation[2],[3].

Mechanistic Principles & Chemical Causality

The exceptional reactivity of 2-FPBA derivatives toward 1,2-aminothiols (unique to NCys) is driven by a synergistic two-step mechanism:

  • Imine & Thiazolidine Formation : The formyl group condenses with the NCys to form a transient imine, which rapidly undergoes intramolecular thiol addition to form a 5-membered thiazolidine ring[4],[5].

  • N–B Coordination (The Kinetic Driver) : The adjacent boronic acid coordinates with the secondary amine of the thiazolidine ring. This dative N–B bond thermodynamically stabilizes the resulting thiazolidino boronate (TzB) complex, accelerating the reaction rate by orders of magnitude compared to standard aldehydes[4],[6].

The Role of the 4-Nitro Substitution : Adding a strongly electron-withdrawing 4-nitro group to the phenyl ring serves two causal functions. First, it increases the electrophilicity of the formyl carbon, accelerating the initial condensation. Second, it lowers the pKa​ of the boronic acid, optimizing the N–B coordination at physiological pH (7.0–7.4) and pushing the second-order rate constant ( k2​ ) to nearly 5000 M−1s−1 [3].

By default, the TzB complex remains in a dynamic equilibrium and will slowly hydrolyze upon dilution[7]. However, by engineering the 2-FPBA scaffold with an adjacent ester, the complex undergoes a rapid intramolecular acyl transfer to the thiazolidine nitrogen, yielding a highly stable, irreversible N-acyl thiazolidine suitable for in vivo applications[8],[3].

Kinetic and Thermodynamic Profiling

To guide reagent selection, the following table summarizes the kinetic and stability profiles of various NCys-reactive handles.

Conjugation HandleTarget ResidueKinetics ( k2​ , M−1s−1 )Product StabilityPrimary ApplicationReference
Standard AldehydesNCys~1 - 10Low (Reversible)Temporary masking[4]
Cyanobenzothiazole (CBT)NCys~9High (Irreversible)Stable labeling[4],[7]
Standard 2-FPBANCys200 - 500Low (Reversible)Affinity purification[6]
4-Nitro-2-FPBA (Acyl Variant) NCys ~5000 High (Irreversible) ADCs, In vivo probes [3]

Reaction Pathway Visualization

Pathway NCys N-Terminal Cysteine (1,2-aminothiol) Imine Imine Intermediate (Transient) NCys->Imine Condensation (-H2O) FPBA 2-FPBA Derivative (Aldehyde + Boronic Acid) FPBA->Imine TzB Thiazolidino Boronate (TzB Complex) Imine->TzB Thiol Addition & N-B Coordination TzB->NCys Hydrolysis (Dynamic Equilibrium) AcylTz N-Acyl Thiazolidine (Stable Conjugate) TzB->AcylTz Intramolecular Acyl Transfer

Chemical logic of 2-FPBA reacting with NCys, highlighting the reversible TzB and irreversible acyl transfer.

Experimental Methodologies

Protocol A: Reversible Capture of NCys Peptides (Affinity Enrichment)

This protocol exploits the dynamic nature of the standard TzB complex for the reversible capture and release of NCys-containing peptides from complex lysates[6].

Materials:

  • 2-FPBA functionalized agarose resin.

  • Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Elution Buffer: 50 mM Citrate, 150 mM NaCl, pH 4.0 (or 100 mM free cysteine competitor).

Step-by-Step Procedure:

  • Lysate Preparation : Ensure the protein/peptide mixture is in Binding Buffer. Causality Note: Avoid Tris buffers (primary amines form Schiff bases with aldehydes) and polyols like glycerol or mannitol (diols competitively bind boronic acids, inhibiting N-B coordination)[8].

  • Resin Equilibration : Wash 50 µL of 2-FPBA resin with 5 column volumes (CV) of Binding Buffer.

  • Capture Phase : Add the lysate to the resin and incubate at room temperature (RT) for 30 minutes with gentle rotation. The fast kinetics ( k2​>200 M−1s−1 ) ensure rapid TzB formation[6].

  • Wash Phase : Wash the resin with 10 CV of Binding Buffer to remove non-specifically bound proteins.

  • Elution Phase : Add 3 CV of Elution Buffer and incubate for 15 minutes. Causality Note: Acidic pH protonates the thiazolidine nitrogen, breaking the N–B bond and driving the rapid hydrolysis of the complex, releasing the pristine NCys peptide[6].

Protocol B: Irreversible Bioconjugation via TzB-Mediated Acyl Transfer

This protocol is designed for the stable attachment of payloads (e.g., fluorophores, drugs) to NCys-bearing proteins using an ester-functionalized (2-formyl-4-nitrophenyl)boronic acid derivative[3].

Materials:

  • Target Protein with an exposed N-terminal Cysteine (10–50 µM).

  • Acyl-functionalized 4-nitro-2-FPBA payload (10 mM stock in anhydrous DMSO).

  • Conjugation Buffer: 100 mM Phosphate Buffer (PBS), pH 7.0.

Step-by-Step Procedure:

  • Protein Reduction & Desalting (Critical) : Reduce the protein using immobilized TCEP to ensure the NCys thiol is free. Causality Note: Soluble reducing agents like DTT or β -mercaptoethanol must be strictly removed via desalting columns prior to conjugation, as they contain thiols that will competitively react with the FPBA probe.

  • Conjugation Reaction : Add 2 to 5 molar equivalents of the FPBA-payload to the protein solution. Keep the final DMSO concentration below 5% v/v to prevent protein denaturation.

  • Incubation : Incubate at RT for 15–30 minutes. The initial TzB complex forms within seconds, followed immediately by the proximity-driven intramolecular acyl transfer to form the stable N-acyl thiazolidine[3].

  • Quenching & Purification : Quench the reaction by adding an excess of free cysteine (1 mM final concentration) for 5 minutes. Purify the stable bioconjugate using size-exclusion chromatography (SEC) or ultrafiltration.

  • Self-Validation (QC) : Analyze the intact mass of the conjugate via LC-MS. The mass shift should correspond exactly to the payload mass minus the eliminated leaving group from the acyl transfer[3].

Experimental Workflow Visualization

Workflow Step1 1. Prepare Protein/Peptide (pH 7.0 - 7.4, Amine/Diol-Free Buffer) Step2 2. Add 2-FPBA Reagent (Resin or Soluble Probe) Step1->Step2 Step3 3. Incubate (15-30 mins, Room Temp) Step2->Step3 Step4 4. TzB Complex Formation (Reversible Capture Phase) Step3->Step4 Step5 5. Acyl Transfer (If Applicable) (Irreversible Labeling Phase) Step4->Step5 Using Acyl-FPBA Step6 6. Elution or Desalting (Isolate Final Product) Step4->Step6 Using Standard FPBA (Acidic Elution) Step5->Step6 SEC Purification

Step-by-step experimental workflow for both reversible capture and irreversible bioconjugation.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of (2-Formyl-4-nitrophenyl)boronic acid from crude reaction mixture

Welcome to the dedicated technical support guide for the purification of (2-Formyl-4-nitrophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (2-Formyl-4-nitrophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with purifying this and similar electron-deficient arylboronic acids.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific, practical problems you may encounter during the purification of (2-Formyl-4-nitrophenyl)boronic acid.

Question: I performed an acid-base extraction, but my product recovery is very low. What went wrong?

Answer: This is a common issue often traced back to pH control and extraction efficiency. The boronic acid functionality is a weak Lewis acid, allowing it to form a water-soluble boronate salt under basic conditions. However, the conditions must be precisely controlled.

  • Causality:

    • Incomplete Salt Formation: If the pH of the aqueous base (e.g., NaOH or Na₂CO₃ solution) is too low, the boronic acid will not be fully deprotonated, remaining in the organic layer during the wash steps.

    • Side Reactions at High pH: Formyl-substituted phenylboronic acids are susceptible to side reactions under strongly basic conditions (e.g., pH > 11). A key risk is the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid, especially at elevated temperatures.[1]

    • Inefficient Back-Extraction: Upon acidification, the protonated boronic acid becomes less water-soluble. However, if an insufficient volume of organic solvent (like ethyl acetate or DCM) is used for the extraction, or if the number of extractions is too low, a significant amount of your product can remain in the aqueous phase.

  • Recommended Solution:

    • When dissolving the crude material in an aqueous base, carefully monitor the pH, aiming for a range of 8.5 to 10.5.[1][2] This is sufficient to form the boronate salt without promoting significant degradation.

    • After washing away neutral impurities with a non-polar organic solvent (e.g., toluene or ether), cool the aqueous layer in an ice bath before acidification.

    • Acidify slowly with an acid like 1M HCl until the pH is around 2-3 to ensure complete precipitation/protonation.

    • Extract the product from the acidified aqueous layer with a generous volume of a suitable organic solvent (e.g., ethyl acetate) at least three to four times to ensure maximum recovery.

Question: My NMR spectrum shows the product is clean, but I still see a small, broad peak around 28-33 ppm in the ¹¹B NMR. What is this?

Answer: That signal is characteristic of a trigonal planar boronic acid, which is your desired product.[3] However, if you are concerned about other boron species, the most common variant is the boroxine.

  • Causality: Boronic acids have a propensity to undergo dehydration, especially upon heating or when stored in a dry state, to form a cyclic trimer anhydride called a boroxine. This process is reversible.

  • Expert Insight: For most applications, particularly Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental.[4] The boroxine is typically in equilibrium with the monomeric boronic acid in solution and readily reacts under the basic conditions of the coupling reaction.[5][6] Unless you have a specific application that requires the pure monomeric form, this "impurity" is generally not a concern.

Question: I tried to purify my compound using silica gel column chromatography, but the results were poor, with streaking and potential decomposition. Why?

Answer: This is a classic problem. Standard silica gel is acidic and can promote the degradation of many boronic acids.[7]

  • Causality:

    • Protodeboronation: The acidic silanol groups on the silica surface can catalyze the cleavage of the carbon-boron bond, replacing it with a C-H bond.[5][8] This would result in the formation of 4-nitro-2-formylbenzene as a byproduct.

    • Irreversible Binding: The polar boronic acid group can interact strongly with the silica gel, leading to poor elution, band tailing, and low recovery.

    • Dehydration to Boroxine: The conditions of chromatography can also promote the formation of the less polar boroxine, which may elute differently and complicate the separation.

  • Recommended Solutions:

    • Avoid Silica if Possible: The acid-base extraction method is far superior for this class of compounds.[2][9]

    • Use Deactivated Media: If chromatography is unavoidable, consider using neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[10]

    • Protecting Group Strategy: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester.[7] These derivatives are generally much more stable on silica gel.[11][12] The protecting group can be removed later if the free boronic acid is required.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude (2-Formyl-4-nitrophenyl)boronic acid?

A1: The impurity profile depends on the synthetic route, but several common side products can be anticipated.

Impurity NameChemical StructureLikely OriginRecommended Removal Method
Protodeboronation Product 2-NitrobenzaldehydeCleavage of the C-B bond during reaction or workup.[5][8]Acid-base extraction (impurity is neutral).
Boroxine (Trimer) Cyclic anhydride of the boronic acidSpontaneous dehydration of the boronic acid.[4]Generally not removed as it's reactive.
Homocoupled Biaryl 4,4'-Diformyl-2,2'-dinitrobiphenylPalladium-catalyzed side reaction during synthesis.Acid-base extraction (impurity is neutral).
Starting Aryl Halide e.g., 2-Bromo-5-nitrobenzaldehydeIncomplete reaction.Acid-base extraction (impurity is neutral).
Inorganic Salts e.g., NaBr, K₃PO₄Byproducts from the synthesis (e.g., Miyaura borylation).Aqueous workup / Acid-base extraction.

Q2: What is the best purification strategy for achieving >99% purity?

A2: A two-stage purification combining acid-base extraction with recrystallization is the most robust and scalable method. This approach leverages both the acidic nature of the boronic acid and its crystalline properties.

Purification_Workflow

Q3: How do I choose a good recrystallization solvent?

A3: The ideal solvent should dissolve your compound well when hot but poorly when cold.[13][14] For (2-Formyl-4-nitrophenyl)boronic acid, which is a polar, solid compound, several options exist.

  • Single Solvent: Water can be an excellent choice. Boronic acids, similar to boric acid itself, often show a steep solubility curve in water, meaning they are significantly more soluble in hot water than in cold water.[15] This differential is key to good recovery.

  • Two-Solvent System: An alternative is a two-solvent system. For example, dissolve the crude solid in a minimum amount of a "good" hot solvent (like ethyl acetate or acetone), then slowly add a "poor" anti-solvent (like heptane or hexanes) until the solution becomes faintly cloudy.[13] Upon slow cooling, pure crystals should form.

Q4: How can I reliably characterize the final product and assess its purity?

A4: A combination of techniques is essential for unambiguous characterization.

  • ¹H NMR: This is your primary tool. Look for the key signals:

    • Aldehyde proton (CHO): ~9.8-10.5 ppm (singlet).

    • Aromatic protons: ~7.5-8.5 ppm (check for expected splitting patterns).

    • Boronic acid protons (B(OH)₂): A very broad singlet that can appear over a wide range and often exchanges with water in the solvent. Its integration is unreliable.

  • HPLC-UV: This is the best method for quantitative purity assessment.[16][17] A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% formic or trifluoroacetic acid) is a standard starting point. A purity of >99% by peak area is a common target.

  • ¹¹B NMR: Confirms the boron environment. Expect a single broad signal between +28 and +33 ppm for the trigonal boronic acid.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Experimental Protocols
Protocol 1: High-Purity Acid-Base Extraction

This protocol is adapted from patented procedures for purifying formylphenylboronic acids.[1][2]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or toluene (approx. 10 mL per 1 g of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1M aqueous solution of sodium carbonate (Na₂CO₃) or a dilute (~0.5 M) NaOH solution.

  • pH Adjustment: Shake the funnel vigorously. Allow the layers to separate. Check the pH of the aqueous layer using pH paper; it should be between 8.5 and 10.5. If it is too low, add more base.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with fresh portions of the basic solution. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Wash: (Optional) Wash the combined aqueous extracts with a small portion of toluene or diethyl ether to remove any residual non-polar impurities.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is ~2-3. A precipitate of the pure boronic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold hexanes to aid in drying.

  • Drying: Dry the purified white to pale-yellow solid under high vacuum.

Protocol 2: Recrystallization from Water
  • Solvent Addition: In an Erlenmeyer flask, add the purified solid from the acid-base extraction. Add a minimal amount of deionized water (start with ~15-20 mL per 1 g of solid).

  • Dissolution: Heat the suspension on a hot plate with stirring. Continue to add small portions of hot water until all the solid just dissolves. Avoid adding a large excess of water.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[18]

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold water. Dry the crystals thoroughly under vacuum.

Troubleshooting_Tree

References
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • Reddit r/chemistry. (2025, November 8). HELP: Purifying boronic acids sucks. [Link]

  • Caddick, S., & Cloke, F. G. N. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 318-330. [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?[Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • WIPO Patent WO2005021544A1. (2005, March 3). Process for purification of boronic acid and its derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. [Link]

  • Reddit r/chemistry. (2017, December 19). Purification of boronic acids?[Link]

  • Google Patents EP1167371A2. (n.d.).
  • Wiley-VCH. (2010, June 1). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • SIELC. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. [Link]

  • Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Google Patents US6420597B2. (n.d.). Process for preparing highly pure formylphenylboronic acids.
  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information OBC revisions. [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • TheChemistryShack. (2015, November 13). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]

  • PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]

  • PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • Bio-Rad. (n.d.). Affi-Gel® Boronate Gel Instruction Manual. [Link]

  • Curia Global. (n.d.). 4-Formylphenyl Boronic Acid (4-FPBA). [Link]

  • Chemistry Stack Exchange. (2014, November 19). How to recrystallize boric acid into flakes?[Link]

  • Google Patents CN104788484A. (n.d.). Synthetic method of 2-nitro phenyl boric acid.

Sources

Troubleshooting

Improving the stability of (2-Formyl-4-nitrophenyl)boronic acid in solution

A Guide to Enhancing Solution Stability for Researchers Welcome to the technical support center for (2-Formyl-4-nitrophenyl)boronic acid. As Senior Application Scientists, we understand that the successful application of...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for (2-Formyl-4-nitrophenyl)boronic acid. As Senior Application Scientists, we understand that the successful application of this versatile reagent, particularly in sensitive assays and complex synthetic routes like the Suzuki-Miyaura coupling, is critically dependent on its stability in solution. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the specific challenges you may encounter. We will delve into the mechanistic underpinnings of its instability and provide field-proven, actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions & Troubleshooting Guide
Question 1: My solution of (2-Formyl-4-nitrophenyl)boronic acid is showing poor performance in my Suzuki coupling reaction, resulting in low yields. What is the likely cause?

Answer:

This is a common issue that typically points to the degradation of the boronic acid in your reaction mixture. (2-Formyl-4-nitrophenyl)boronic acid, like many arylboronic acids, is susceptible to two primary degradation pathways that consume the active reagent before it can participate in the catalytic cycle: protodeboronation and oxidation .

  • Protodeboronation: This is the undesired cleavage of the carbon-boron (C–B) bond, which is replaced by a carbon-hydrogen (C–H) bond.[1] In this case, your reagent degrades into 2-nitrobenzaldehyde. This reaction is frequently catalyzed by acidic or basic conditions in aqueous media.[2][3] For arylboronic acids with strong electron-withdrawing groups, like the nitro group on your compound, there can be a competing mechanism involving the generation of a transient aryl anion, which is stabilized under acidic conditions but can be problematic under basic conditions often used in Suzuki couplings.[1]

  • Oxidation: The boron center is susceptible to attack by oxidizing agents, including dissolved atmospheric oxygen, leading to the irreversible conversion of the boronic acid to the corresponding phenol (2-formyl-4-nitrophenol).[4][5][6] This process can be accelerated by heat, light, and the presence of certain metal ions.

The combination of an ortho-formyl group and a para-nitro group creates a unique electronic environment. The nitro group is strongly electron-withdrawing, which can impact the rate of both protodeboronation and the crucial transmetalation step in Suzuki couplings.[7] Furthermore, the basic conditions required for many Suzuki reactions to activate the boronic acid can simultaneously promote base-catalyzed protodeboronation.[8][9]

Your primary goal is to minimize the time the boronic acid spends in a reactive, degradation-prone state before the catalytic cross-coupling occurs. This involves careful control of your reaction setup and solvent choice.

Question 2: What are the ideal solvent and pH conditions to store and use (2-Formyl-4-nitrophenyl)boronic acid?

Answer:

The choice of solvent and the control of pH are the most critical factors in maintaining the stability of (2-Formyl-4-nitrophenyl)boronic acid. Boronic acids are generally most stable at a neutral or slightly acidic pH, where both acid- and base-catalyzed degradation pathways are minimized.[1][10]

ParameterHigh-Risk ConditionRecommended ConditionScientific Rationale
pH > 8 (Basic) or < 5 (Acidic)pH 6.0 - 7.5 Minimizes rates of both acid-catalyzed and base-catalyzed protodeboronation.[1]
Solvent Protic solvents (Water, Methanol) aloneAprotic solvents (THF, Dioxane, DMF) or mixed aqueous/aprotic systems.[11]Aprotic solvents reduce the availability of proton sources, slowing hydrolysis and protodeboronation.[12][13]
Atmosphere Air (Oxygen)Inert (Nitrogen or Argon) Prevents oxidation of the electron-deficient boron center to the corresponding phenol.[10]
Temperature Elevated temperatures (> RT)Refrigerated (2-8°C) for storage; Reaction at RT or as low as feasible. [14][15]Degradation reactions (oxidation, protodeboronation) are kinetically accelerated by heat.
Light Exposure to UV/ambient lightUse of amber vials or protection from light Photolytic energy can promote the formation of reactive oxygen species, accelerating oxidation.
Question 3: I've observed a fine white precipitate forming in my stock solution of the boronic acid in an anhydrous organic solvent. Is this degradation?

Answer:

This is likely not degradation but rather the formation of the corresponding boroxine . Boronic acids exist in a dynamic equilibrium with their cyclic anhydride, a six-membered ring called a boroxine, through the elimination of three molecules of water.[16][17]

This process is reversible. In anhydrous or concentrated solutions, the equilibrium shifts towards the boroxine. Upon addition of water or a protic solvent, the boroxine will typically hydrolyze back to the monomeric boronic acid.[16] While boroxine can participate in some coupling reactions, its reactivity can differ from the monomer. For consistency, it is best to ensure you are working with the monomeric form.

G cluster_0 Solution State BA 3x Boronic Acid Monomer R-B(OH)₂ BX 1x Boroxine Trimer (RBO)₃ BA->BX + Dehydrating Conditions (e.g., Aprotic Solvent) H2O 3x Water H₂O BX->BA + Hydrating Conditions (e.g., Addition of H₂O)

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

Troubleshooting Tip: If you suspect boroxine formation, you can confirm by adding a small amount of water and observing if the precipitate redissolves. For quantitative experiments, it is best to prepare fresh solutions or to use a co-solvent system that maintains the monomeric state.

Protocols for Enhanced Stability & Analysis

To provide actionable solutions, we have developed the following protocols. These are designed to be self-validating systems to ensure the integrity of your starting material.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol emphasizes the use of an aprotic solvent and inert atmosphere to create a stock solution suitable for short-term storage and immediate use in reactions.

Materials:

  • (2-Formyl-4-nitrophenyl)boronic acid

  • Anhydrous, sparged Dioxane or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas line

  • Dry, clean amber vial with a septum-lined cap

Procedure:

  • Vial Preparation: Dry the amber vial in an oven at 120°C for at least 2 hours and allow it to cool to room temperature in a desiccator.

  • Inerting: Purge the cooled vial with dry nitrogen or argon for 5-10 minutes.

  • Weighing: Weigh the desired amount of (2-Formyl-4-nitrophenyl)boronic acid directly into the inerted vial.

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous, sparged solvent to the vial to achieve the desired concentration.

  • Dissolution & Storage: Gently swirl the vial to dissolve the solid. If not for immediate use, flush the headspace with inert gas once more before sealing tightly. Store in a refrigerator at 2-8°C.

Protocol 2: Monitoring Stability by Reverse-Phase HPLC

A stability-indicating HPLC method is crucial to quantify the parent boronic acid and detect its primary degradation products.[12][18]

Instrumentation & Columns:

  • HPLC or UPLC system with UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a 95:5 (A:B) ratio, ramp to 5:95 (A:B) over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Expected Elution Order:

    • Degradation Product (Oxidation): 2-Formyl-4-nitrophenol (more polar)

    • Parent Compound: (2-Formyl-4-nitrophenyl)boronic acid

    • Degradation Product (Protodeboronation): 2-Nitrobenzaldehyde (less polar)

Troubleshooting HPLC Analysis: A common issue is on-column degradation.[12] If you observe peak tailing or inconsistent results, consider dissolving your sample in an aprotic diluent like acetonitrile just before injection and using a faster gradient to minimize the analyte's residence time on the column.[12]

Protocol 3: Conversion to Pinacol Boronate Ester for Maximum Stability

For long-term storage or for use in reactions that are sensitive to free boronic acids, conversion to a pinacol boronate ester is the gold standard for protection and stabilization.[19][20] The ester is significantly more resistant to both protodeboronation and oxidation.

Materials:

  • (2-Formyl-4-nitrophenyl)boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous THF or Toluene

  • Magnesium sulfate (anhydrous) or a Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine (2-Formyl-4-nitrophenyl)boronic acid and pinacol.

  • Add anhydrous THF or toluene to create a slurry.

  • Add a sufficient amount of anhydrous magnesium sulfate to sequester the water that is formed. Alternatively, if using toluene, set up a Dean-Stark trap to azeotropically remove water.

  • Stir the mixture at room temperature (for THF) or reflux (for toluene) for 2-4 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Once complete, filter off the magnesium sulfate (if used) and wash with the solvent.

  • Remove the solvent under reduced pressure to yield the crude pinacol ester, which can be used directly or purified by column chromatography. The resulting ester can be stored as a solid at room temperature for extended periods.

Mechanistic Overview of Degradation & Stabilization

To make informed experimental choices, it is crucial to understand the underlying mechanisms of degradation. The following diagrams illustrate the key pathways and the logic behind stabilization strategies.

G cluster_prot Protodeboronation cluster_ox Oxidation BA (2-Formyl-4-nitrophenyl)boronic acid Prod_P 2-Nitrobenzaldehyde BA->Prod_P H⁺ / OH⁻ (Aqueous Media) Prod_O 2-Formyl-4-nitrophenol BA->Prod_O [O] (Air, Peroxides)

Caption: The two major degradation routes for the target boronic acid.

G start Prepare Solution of (2-Formyl-4-nitrophenyl)boronic acid q1 Application Type? start->q1 anhydrous Anhydrous Reaction (e.g., Suzuki Coupling) q1->anhydrous Anhydrous aqueous Aqueous System (e.g., Bioconjugation) q1->aqueous Aqueous q2 Stability Critical? protocol3 Convert to Pinacol Ester (Protocol 3) q2->protocol3 Yes protocol1 Use Aprotic Solvent (THF) Store under N₂/Ar Prepare Fresh anhydrous->protocol1 protocol2 Use Aqueous Buffer pH 6-7.5 Use Co-solvent (e.g., Dioxane) Use Immediately aqueous->protocol2 protocol1->q2 protocol2->q2

Caption: A workflow for choosing the appropriate stabilization strategy.

References
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Cammidge, A. N., & Crepy, K. V. L. (2004). The Expeditious Oxidation of Arylboronic Acids to Phenols by Tertiary Butyl Hydroperoxide in Green Aqueous Ethanol. Bibliomed. [Link]

  • Kuivila, H. G., & Reuwer, J. F. (1964). Electrophilic Displacement Reactions. X. The Protodeboronation of Areneboronic Acids. The Journal of Organic Chemistry, 29(1), 1-6. [Link]

  • Zhang, Z., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 69(24), 8378-8387. [Link]

  • Ma, Y., Wang, M., Zhang, L., & Zhang, A. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37337-37341. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Gam, J., & Garner, J. (2014). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. Organic & Biomolecular Chemistry, 12(42), 8416–8420. [Link]

  • Comiskey, A. M., & Wiskur, S. L. (2020). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 85(15), 9578–9586. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • Thomas, J. L., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2156–2167. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heteroatom Chemistry, 13(5), 430-433. [Link]

Sources

Optimization

Preventing protodeboronation of (2-Formyl-4-nitrophenyl)boronic acid

Introduction (2-Formyl-4-nitrophenyl)boronic acid is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and materials. Its utility stems from the strategic pl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Formyl-4-nitrophenyl)boronic acid is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and materials. Its utility stems from the strategic placement of three distinct functional groups: a boronic acid for cross-coupling reactions, a formyl group for subsequent derivatization, and a nitro group that modulates the electronic properties of the ring. However, researchers frequently encounter a significant challenge when using this reagent: protodeboronation . This undesired side reaction cleaves the crucial carbon-boron bond, leading to the formation of 4-nitrobenzaldehyde, which drastically reduces the yield of the desired product.

This technical guide provides a comprehensive troubleshooting resource for researchers using (2-Formyl-4-nitrophenyl)boronic acid. Structured as a series of questions and answers, it delves into the mechanisms of protodeboronation, offers field-proven strategies to mitigate it, and provides detailed experimental protocols for successful application.

Section 1: Understanding Protodeboronation

Q1: What is protodeboronation and why is it a significant problem with (2-Formyl-4-nitrophenyl)boronic acid?

A1: Protodeboronation is a chemical reaction where a proton (H+) from a source like water or solvent replaces the boronic acid group [-B(OH)₂] on an aromatic ring.[1] This process converts your valuable starting material into a simple arene byproduct. In the case of (2-Formyl-4-nitrophenyl)boronic acid, the product of this undesired reaction is 4-nitrobenzaldehyde.

This specific boronic acid is highly susceptible to protodeboronation due to its electronic structure. The formyl (-CHO) and nitro (-NO₂) groups are potent electron-withdrawing groups. This electron deficiency weakens the carbon-boron bond, making it more prone to cleavage under common reaction conditions, especially the basic media required for Suzuki-Miyaura coupling.[2][3] For such electron-deficient systems, protodeboronation can proceed through a pathway involving the formation of a transient aryl anion, which is a key challenge to overcome.[1][4]

graph Protodeboronation_Mechanism { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124", label="(2-Formyl-4-nitrophenyl)boronic acid"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124", label="Aryl Anion Intermediate\n(Transient)"]; proton_source [shape=plaintext, label="Proton Source\n(e.g., H₂O, Solvent)"]; product [fillcolor="#EA4335", fontcolor="#FFFFFF", label="4-Nitrobenzaldehyde\n(Protodeboronated Byproduct)"]; boric_acid [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Boric Acid"];

// Edges reactant -> intermediate [label=" Base-Mediated\n C-B Bond Cleavage"]; proton_source -> intermediate [style=dashed, arrowhead=none]; intermediate -> product [label=" Protonation"]; intermediate -> boric_acid [label=" + B(OH)₃", style=dashed]; }

Caption: Mechanism of protodeboronation for electron-deficient arylboronic acids.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions.

Q2: My Suzuki coupling reaction yield is very low, and I've isolated 4-nitrobenzaldehyde as the major byproduct. What's happening and how do I fix it?

A2: The presence of 4-nitrobenzaldehyde confirms that protodeboronation is the primary competing reaction. The conditions of your Suzuki coupling are favoring the undesired C-B bond cleavage over the desired C-C bond formation. To fix this, you must adjust the reaction parameters to make the rate of the Suzuki coupling significantly faster than the rate of protodeboronation.

The following flowchart provides a systematic approach to troubleshooting this issue.

graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Troubleshooting decision tree for low yields due to protodeboronation.
Q3: What is the effect of base and pH on protodeboronation, and what is the best choice for my reaction?

A3: The choice of base is arguably the most critical factor. Protodeboronation can be catalyzed by both acid and base.[1][5] For electron-deficient arylboronic acids, strongly basic (high pH) aqueous conditions are particularly detrimental as they promote the formation of the boronate anion [ArB(OH)₃]⁻, which can be a key intermediate in the decomposition pathway.[6]

  • Avoid Strong Bases: Strong inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) should be avoided.

  • Use Milder Bases: Milder bases provide a more controlled pH environment, suppressing the base-catalyzed protodeboronation. Excellent choices include:

    • Potassium Phosphate (K₃PO₄)

    • Potassium Carbonate (K₂CO₃)

    • Cesium Carbonate (Cs₂CO₃)

    • Cesium Fluoride (CsF)[7]

  • Rationale: These bases are strong enough to facilitate the transmetalation step in the Suzuki cycle but are less aggressive in promoting the competing protodeboronation.[8]

Q4: How do I select the right catalyst and ligand system?

A4: The goal is to accelerate the desired cross-coupling so it outpaces protodeboronation.[1] This requires a highly active catalyst system that can function efficiently at lower temperatures.

  • High-Turnover Catalysts: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) paired with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended.[9][10]

  • Why they work: These systems are exceptionally active, enabling rapid oxidative addition and reductive elimination steps. This high catalytic turnover allows the reaction to proceed quickly and often at lower temperatures, minimizing the time the boronic acid is exposed to destabilizing conditions.[11]

Q5: Should I be worried about the solvent and water content?

A5: Yes. While many Suzuki reactions use aqueous/organic solvent mixtures, excess water provides a ready source of protons for protodeboronation.[12]

  • Minimize Water: Use the minimum amount of water necessary to solubilize the base and facilitate the reaction.

  • Consider Anhydrous Conditions: If possible, running the reaction under nearly anhydrous conditions with a soluble base can significantly suppress protodeboronation. Toluene or 2-MeTHF are good solvent choices.[11]

  • Degas Thoroughly: Always degas your solvents to remove oxygen. Oxygen can lead to oxidative side reactions, including homocoupling of the boronic acid and catalyst degradation, which indirectly allows more time for protodeboronation to occur.[9]

FactorHigh Risk for ProtodeboronationRecommended Mitigation StrategyRationale
Base Strong hydroxides (NaOH, KOH)Milder bases (K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed protodeboronation.[1][7]
Temperature High (> 80°C)Lowest effective temperature (RT - 60°C)Slows the kinetics of the undesired protodeboronation side reaction.[11]
Catalyst Low activity (e.g., Pd(PPh₃)₄)High-activity Pd-precatalysts + Buchwald ligandsAccelerates the desired coupling to outcompete protodeboronation.[1][10]
Water Content High (e.g., 1:1 organic/water)Minimal water or anhydrous conditionsLimits the availability of the proton source required for the side reaction.[12]
Reaction Time Prolonged (>12 hours)As short as possible (monitor by TLC/LCMS)Minimizes the exposure time of the sensitive boronic acid to reaction conditions.[12]

Section 3: Proactive Strategies: The Power of Boronate Esters

Q6: I've tried optimizing my reaction conditions but still face issues. Is there a more robust solution?

A6: Absolutely. The most effective and proactive strategy is to not use the free boronic acid at all. Instead, convert it to a more stable boronate ester derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester.[1][5]

  • Mechanism of Protection: These esters "mask" the reactive boronic acid group. They are significantly more stable to storage and are less prone to protodeboronation under basic reaction conditions.[5][13]

  • The "Slow-Release" Strategy: In the presence of a base and water during the Suzuki reaction, these esters slowly hydrolyze to release the active boronic acid in situ. This "slow-release" mechanism keeps the instantaneous concentration of the unstable free boronic acid very low, minimizing its degradation while still allowing it to participate in the catalytic cycle.[1][14]

graph Esterification_Workflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for stabilizing the boronic acid via esterification.

Section 4: Recommended Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation when using the free boronic acid.

Materials:

  • (2-Formyl-4-nitrophenyl)boronic acid (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • XPhos Pd G3 (or similar high-activity precatalyst, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene or 2-MeTHF

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, (2-Formyl-4-nitrophenyl)boronic acid, K₃PO₄, and the palladium precatalyst.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Gently heat the reaction to 50-60 °C.

  • Monitor the reaction progress closely by TLC or LC-MS every 30-60 minutes.

  • Upon consumption of the boronic acid, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Boronate Ester

This protocol provides a method to convert the boronic acid into its more stable pinacol ester.

Materials:

  • (2-Formyl-4-nitrophenyl)boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add (2-Formyl-4-nitrophenyl)boronic acid and pinacol.

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).[12]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by recrystallization or column chromatography.[12]

Section 5: Frequently Asked Questions (FAQs)

Q7: How should I store (2-Formyl-4-nitrophenyl)boronic acid? A7: Store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C) and away from moisture and light to prevent degradation over time.[15]

Q8: Can I use this boronic acid in other coupling reactions? A8: Yes, but the same principles apply. For any cross-coupling reaction that is sensitive to protodeboronation (e.g., Chan-Lam coupling), optimizing conditions to favor the productive pathway and considering the use of a boronate ester is highly advisable.

Q9: My reaction still fails even with a pinacol ester. What else could be wrong? A9: If protodeboronation is suppressed but the reaction doesn't proceed, check other factors:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Using a fresh batch of a modern precatalyst is recommended.

  • Poor Substrate Reactivity: Your aryl halide partner may be particularly unreactive (e.g., an electron-rich aryl chloride). This may require a more specialized ligand or higher temperatures, which again increases the risk of protodeboronation.

  • Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous.

References

  • Protodeboronation - Wikipedia. Available from: [Link]

  • Cresswell, A. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Sanders, A. M., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 11(23), 5963-5969. Available from: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(30), 9564-9575. Available from: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available from: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available from: [Link]

  • Al-Amin, M., et al. (2023). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances, 13(38), 26867-26876. Available from: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available from: [Link]

  • Liu, S., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Semantic Scholar. Available from: [Link]

  • Liu, S., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959-34962. Available from: [Link]

  • Veguillas, M., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2634-2648. Available from: [Link]

  • Zlatopolskiy, B. D., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine, 58(supplement 1), 1085. Available from: [Link]

  • For the pro's (Suzuki). Reddit. Available from: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(28), 8888-8898. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • St. Maurice, M., et al. (2022). Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase. Philosophical Transactions of the Royal Society B, 377(1861), 20210323. Available from: [Link]

  • Deadman, B. J., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications, 7(1), 1-8. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. Available from: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available from: [Link]

  • Campos, B. A. D. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3095. Available from: [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available from: [Link]

  • Arylboronic acid inhibitor of EGFR.109. ResearchGate. Available from: [Link]

  • Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2185-2193. Available from: [Link]

  • The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Clemson OPEN. Available from: [Link]

Sources

Troubleshooting

Optimizing temperature and reaction time for (2-Formyl-4-nitrophenyl)boronic acid reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that working with highly functionalized, electron-deficient boronic acids presents unique synthetic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that working with highly functionalized, electron-deficient boronic acids presents unique synthetic challenges. (2-Formyl-4-nitrophenyl)boronic acid is particularly notorious for its instability under standard cross-coupling conditions.

This guide is designed to troubleshoot common failures, explain the mechanistic causality behind these issues, and provide a self-validating protocol for optimizing temperature and reaction time.

Troubleshooting & FAQs

Q1: Why am I losing my starting material to protodeboronation, and how do temperature and time affect this?

(2-Formyl-4-nitrophenyl)boronic acid is highly electron-deficient due to the strong electron-withdrawing effects of both the nitro (-NO 2​ ) and formyl (-CHO) groups. In Suzuki-Miyaura couplings, the addition of a base forms a reactive boronate anion intermediate. For highly electron-deficient substrates, this intermediate is inherently unstable and undergoes rapid, base-catalyzed C-B bond cleavage (protodeboronation) to yield the degraded arene (3-nitrobenzaldehyde)[1].

Because this degradation pathway has a higher activation energy than the desired transmetalation step when using highly active catalysts, elevated temperatures exponentially accelerate protodeboronation[2]. Prolonged reaction times simply provide more opportunity for this irreversible degradation to consume your starting material[3].

Q2: How do I optimize temperature to balance cross-coupling vs. degradation?

The traditional Suzuki-Miyaura temperature range of 80–100 °C is lethal to this specific substrate. You must decouple the rate of transmetalation from the rate of degradation by operating at room temperature (20 °C) to a maximum of 40 °C .

To achieve efficient cross-coupling at these low temperatures, you cannot rely on standard catalysts like Pd(PPh 3​ ) 4​ . Instead, you must use highly active, bulky dialkylbiarylphosphine precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3)[4]. These precatalysts rapidly generate the active monoligated Pd(0) species, allowing oxidative addition and transmetalation to proceed swiftly at room temperature, completely outcompeting the thermal degradation pathway[5].

Q3: What is the ideal reaction time?

Reaction times must be strictly minimized. Do not leave these reactions to stir overnight. With an optimized Buchwald precatalyst and a mild base (e.g., K 3​ PO 4​ ), the cross-coupling is typically complete within 1 to 4 hours [4]. Continuous monitoring is required to ensure the reaction is quenched the moment the aryl halide is consumed.

Q4: The formyl group is reacting/oxidizing. How do I protect it during Suzuki coupling?

The formyl (aldehyde) group introduces secondary vulnerabilities that must be controlled:

  • Oxidation: Aldehydes are prone to oxidation to carboxylic acids in the presence of oxygen and palladium. You must rigorously degas your solvents prior to the reaction.

  • Condensation: Avoid using primary or secondary amine bases (e.g., Et 3​ N, DIPEA) or amine-containing buffers, as they will react with the formyl group to form Schiff bases (imines). Stick to inorganic bases like K 3​ PO 4​ or Cs 2​ CO 3​ .

Reaction Pathways & Workflow Diagrams

Pathways SM (2-Formyl-4-nitrophenyl) boronic acid Coupling Suzuki-Miyaura Cross-Coupling SM->Coupling Pd Catalyst Base, RT Protodeboronation Base-Catalyzed Protodeboronation SM->Protodeboronation High Temp Strong Base Imine Imine Condensation (if amines present) SM->Imine Amines Product Desired Biaryl Product Coupling->Product Degradation Degraded Arene (Yield Loss) Protodeboronation->Degradation SideProd Undesired Side Products Imine->SideProd

Competing reaction pathways for (2-Formyl-4-nitrophenyl)boronic acid.

Workflow Step1 1. Preparation Degas solvents (Ar/N2) to protect formyl group Step2 2. Reagent Loading Add Boronic Acid, Ar-X, Base (K3PO4), XPhos Pd G3 Step1->Step2 Step3 3. Reaction Stir at RT to 40°C for 1-4 hours Step2->Step3 Step4 4. Monitoring Check via LC-MS to ensure no Ar-H forms Step3->Step4 Step5 5. Quench & Workup Rapid aqueous quench to halt degradation Step4->Step5

Optimized low-temperature Suzuki-Miyaura experimental workflow.

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, reaction time, catalyst selection, and the resulting reaction profile.

TemperatureReaction TimeCatalyst SystemBaseExpected Outcome
90 °C 12 hoursPd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ >90% Protodeboronation, <10% Yield
60 °C 6 hoursPd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ ~50% Protodeboronation, Moderate Yield
25 °C (RT) 2 hoursXPhos Pd G3 (2 mol%)K 3​ PO 4​ <5% Protodeboronation, >85% Yield

Standard Operating Procedure: Low-Temperature Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, you can verify the suppression of protodeboronation in real-time.

Materials Required:

  • (2-Formyl-4-nitrophenyl)boronic acid (1.2 equiv)

  • Aryl halide electrophile (1.0 equiv)

  • XPhos Pd G3 precatalyst (2–5 mol%)

  • Anhydrous Potassium Phosphate (K 3​ PO 4​ ) (2.0 equiv)

  • THF/Water (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Vigorously sparge the THF/Water (4:1) mixture with Argon for 30 minutes to remove dissolved oxygen, preventing the oxidation of the formyl group.

  • Reagent Loading: In a dry Schlenk flask or sealed microwave vial under an Argon atmosphere, add the aryl halide, (2-Formyl-4-nitrophenyl)boronic acid, XPhos Pd G3, and K 3​ PO 4​ .

  • Initiation: Inject the degassed solvent mixture into the flask. Begin vigorous stirring at room temperature (20–25 °C). Do not apply heat initially.

  • Validation Checkpoint 1 (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: You should observe the formation of the product mass. Crucially, verify the absence of the protodeboronated byproduct (3-nitrobenzaldehyde). If the byproduct is forming rapidly, your base concentration may be too high or the temperature ambient is too warm.

  • Validation Checkpoint 2 (2-4 Hours): Repeat the LC-MS analysis. If the aryl halide is fully consumed, proceed immediately to the quench step. If the reaction has stalled, gently warm the mixture to a maximum of 40 °C for an additional hour.

  • Quench & Workup: Immediately quench the reaction by adding a 1:1 mixture of water and Ethyl Acetate (EtOAc). This dilutes the base and halts any further base-catalyzed degradation of residual boronic acid. Extract the organic layer, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: PubMed (National Institutes of Health) URL:[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion (Full Text) Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: PMC (National Institutes of Health) URL:[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Managing Poor Solubility of (2-Formyl-4-nitrophenyl)boronic Acid

Welcome to the technical support center for managing challenging reagents in organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing challenging reagents in organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with (2-Formyl-4-nitrophenyl)boronic acid in their reaction media. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve successful reaction outcomes.

Understanding the Challenge: The Nature of (2-Formyl-4-nitrophenyl)boronic Acid

(2-Formyl-4-nitrophenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its structure, featuring both an electron-withdrawing nitro group and a formyl group, makes it a unique and often challenging substrate.[2] The presence of these polar functional groups, combined with the relatively nonpolar phenylboronic acid backbone, leads to poor solubility in a wide range of common organic solvents. This low solubility can result in sluggish or incomplete reactions, low yields, and difficulties in purification.[3]

The electron-withdrawing nature of the nitro and formyl groups can also impact the reactivity of the boronic acid. These groups can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, further complicating its use in synthesis.[4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the use of (2-Formyl-4-nitrophenyl)boronic acid.

Q1: My (2-Formyl-4-nitrophenyl)boronic acid is not dissolving in my reaction solvent. What are my immediate options?

A1: When faced with poor solubility, the first and most direct approach is to adjust the solvent system and reaction temperature.[5]

  • Temperature Increase: Elevating the reaction temperature can significantly enhance the solubility of solid reactants.[5] Many Suzuki-Miyaura reactions are conducted at temperatures between 80-110 °C. However, be cautious, as higher temperatures can sometimes promote undesirable side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4]

  • Solvent Screening: A systematic screening of different solvents is highly recommended. While polar aprotic solvents like DMF, dioxane, and THF are common choices for Suzuki-Miyaura couplings, the unique nature of this boronic acid may require a less conventional approach.[6][7] Consider a range of solvents with varying polarities.

  • Co-solvents: Employing a co-solvent system is a powerful technique to modify the overall polarity of the reaction medium.[3] For instance, in many Suzuki reactions, a mixture of an organic solvent (like dioxane or THF) with water is used.[6] The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[5]

Q2: I'm observing a biphasic reaction mixture with very slow conversion. How can I accelerate the reaction?

A2: Slow reaction rates in biphasic systems often stem from inefficient mixing and poor mass transfer between the two phases.

  • Vigorous Stirring: Ensure your reaction mixture is being stirred vigorously to maximize the interfacial area between the aqueous and organic phases.

  • Phase-Transfer Catalysts (PTCs): The use of a phase-transfer catalyst can be highly effective in facilitating the movement of the boronate species from the aqueous phase to the organic phase where the palladium catalyst resides.[8] Tetrabutylammonium bromide (TBAB) is a commonly used and effective PTC for Suzuki reactions.[5]

Q3: What are the primary side reactions to be aware of with this boronic acid, and how can I minimize them?

A3: The two most common side reactions are protodeboronation and homo-coupling.

  • Protodeboronation: This is the loss of the boronic acid group, which is often promoted by high temperatures and the presence of certain bases.[4] To minimize this, use fresh, high-purity boronic acid and carefully optimize the reaction temperature and time.

  • Homo-coupling: This is the reaction of two molecules of the boronic acid to form a biaryl byproduct. This can be suppressed by ensuring an efficient catalytic cycle, often by using a slight excess of the aryl halide coupling partner.[4]

Q4: Should I consider using a boronic ester derivative instead of the free boronic acid?

A4: Yes, this is an excellent strategy. Boronic esters, such as the pinacol ester, are generally more stable and often exhibit better solubility in organic solvents compared to their corresponding boronic acids.[7][9] You can either purchase the pinacol ester of (2-Formyl-4-nitrophenyl)boronic acid directly or prepare it from the boronic acid.[10]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using (2-Formyl-4-nitrophenyl)boronic acid.

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Poor solubility of the boronic acid.Increase reaction temperature. Screen different solvents or use a co-solvent system (e.g., Dioxane/H₂O, Toluene/H₂O).[5]
Inactive catalyst system.For electron-deficient boronic acids, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[11]
Instability of the boronic acid.Use fresh boronic acid or consider converting it to a more stable boronic ester (e.g., pinacol ester).[12]
Slow Reaction Rate Poor mass transfer in a biphasic system.Ensure vigorous stirring. Add a phase-transfer catalyst like TBAB.[5][13]
Electron-withdrawing nature of the substrate.Higher temperatures and a more active catalyst system may be required.[4]
Significant Side Product Formation Protodeboronation.Minimize reaction time and temperature. Use a slight excess of the boronic acid (1.2-1.5 equivalents).[12]
Homo-coupling of the boronic acid.Ensure the reaction is performed under an inert atmosphere to minimize oxygen. Slow addition of the boronic acid can sometimes help.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (2-Formyl-4-nitrophenyl)boronic Acid

This is a general guideline and may require optimization for your specific aryl halide.

Materials:

  • (2-Formyl-4-nitrophenyl)boronic acid

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G4)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), (2-Formyl-4-nitrophenyl)boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., 1-5 mol%).

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvent systems to identify the optimal conditions for solubility and reactivity.

Materials:

  • (2-Formyl-4-nitrophenyl)boronic acid

  • Aryl halide

  • Palladium pre-catalyst and ligand

  • Base

  • Array of reaction vials

  • Various test solvents (e.g., Dioxane, THF, DMF, Toluene, 2-MeTHF)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the aryl halide, palladium pre-catalyst, and ligand in a suitable volatile solvent (e.g., THF).

  • Aliquotting: In an array of reaction vials, add the base and a small stir bar to each vial.

  • Solvent Addition: Add a different test solvent (or solvent mixture) to each vial.

  • Initiation: Add an equal aliquot of the stock solution to each vial, then add the (2-Formyl-4-nitrophenyl)boronic acid. Seal the vials and place them in a heating block with vigorous stirring.

  • Analysis: After a set time, analyze the outcome of each reaction by LC-MS to determine the best performing solvent system.

Visualization of Workflows

Logical Workflow for Troubleshooting Solubility Issues

A Poor Solubility of (2-Formyl-4-nitrophenyl)boronic acid Observed B Increase Reaction Temperature A->B C Screen Alternative Solvents/Co-solvents A->C D Use a Phase-Transfer Catalyst (for biphasic systems) A->D E Convert to a More Soluble Boronic Ester Derivative A->E F Solubility Improved? B->F C->F D->F E->F G Proceed with Reaction Optimization F->G Yes H Re-evaluate Reaction Strategy F->H No A 1. Combine Reactants and Base in Schlenk Flask B 2. Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) A->B C 3. Add Degassed Solvent System B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir Reaction Mixture D->E F 6. Monitor Reaction Progress (TLC/LC-MS) E->F G 7. Reaction Work-up (Quench, Extract, Wash) F->G H 8. Purify Product (Column Chromatography) G->H

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

References

  • Vertex AI Search. (2026, February 26). Enhance Stability of Boric Acid Solutions in Pharmaceutical Use.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • BenchChem. (2025, December). Managing solubility issues of reactants in Suzuki coupling.
  • ResearchGate. (n.d.). Effect of the temperature on water solubility and the first dissociation constant K a of boric acid[4][15].

  • BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). Managing poor solubility and instability issues in reactions.
  • BenchChem. (n.d.).
  • UNT Digital Library. (n.d.).
  • Asia Research News. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
  • ResearchGate. (n.d.).
  • PMC. (2024, June 27). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • ResearchGate. (n.d.). Solubility of boric acid (and boron concentration)
  • ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry.
  • Reddit. (2026, February 12). Struggling on suzuki couplings : r/Chempros.
  • ResearchGate. (2025, September 27).
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • ACS Sustainable Chemistry & Engineering. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • PMC. (n.d.).
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • University of Rochester. (n.d.). About Workup.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction : r/Chempros.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
  • Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • The Journal of Organic Chemistry - ACS Publications. (2007, June 6).
  • MilliporeSigma. (n.d.). 4-Nitrophenylboronic acid.
  • CymitQuimica. (n.d.). CAS 24067-17-2: (4-Nitrophenyl)boronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Journal of the American Chemical Society. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • ChemScene. (n.d.). 1446265-99-1 | B-(2-Formyl-4-nitrophenyl)boronic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
  • ChemWhat. (n.d.). 2-Formyl-4-nitrophenylboronic acid pinacol ester CAS#: 1351054-91-5.
  • Wiley-VCH. (2010, June 1).

Sources

Reference Data & Comparative Studies

Validation

Alternative reagents to (2-Formyl-4-nitrophenyl)boronic acid for amine labeling

Beyond (2-Formyl-4-nitrophenyl)boronic Acid: A Comparative Guide to Advanced Amine Labeling Reagents For decades, bioconjugation scientists have relied on a diverse toolkit to modify primary amines on proteins, peptides,...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond (2-Formyl-4-nitrophenyl)boronic Acid: A Comparative Guide to Advanced Amine Labeling Reagents

For decades, bioconjugation scientists have relied on a diverse toolkit to modify primary amines on proteins, peptides, and synthetic polymers. Recently, (2-Formyl-4-nitrophenyl)boronic acid has gained traction for dynamic covalent labeling. The electron-withdrawing nitro group hyper-activates the adjacent formyl group, driving rapid iminoboronate formation. However, this extreme reactivity comes with distinct liabilities: the nitro moiety is redox-sensitive in complex biological milieus, and the resulting conjugate can be overly stable for applications requiring triggered release, yet not stable enough for applications requiring absolute irreversibility.

As a Senior Application Scientist, selecting the optimal amine-reactive chemistry requires moving beyond default reagents and understanding the fundamental causality behind molecular interactions. This guide objectively evaluates the top alternatives to (2-Formyl-4-nitrophenyl)boronic acid—spanning tunable dynamic covalent reagents to highly stable irreversible esters—supported by kinetic data and self-validating experimental protocols.

Mechanistic Causality: Selecting the Right Chemical Warhead

The choice of an amine-labeling reagent dictates the thermodynamic and kinetic fate of the bioconjugate. When moving away from the nitrated boronic acid baseline, researchers typically diverge into two distinct mechanistic pathways:

  • Tunable Dynamic Covalent Chemistry (Iminoboronates): Reagents like 2-Formylphenylboronic acid (2-FPBA) lack the nitro group but still form highly stable imines. The causality here lies in the neighboring group effect: the adjacent boronic acid acts as an internal Lewis acid, coordinating with the imine nitrogen (Lewis base) to form a dative B–N bond. This structural trap lowers the energy of the product state, shifting the equilibrium toward the conjugate without the need for redox-sensitive activating groups[1].

  • Irreversible Acylation (Activated Esters): When absolute permanence is required, researchers abandon dynamic chemistry for irreversible amide bond formation. The modern gold standard is the Pentafluorophenyl (PFP) ester, which outperforms the classical N-Hydroxysuccinimide (NHS) ester. The causality is rooted in electronics and sterics: the five fluorine atoms inductively withdraw electron density, making the carbonyl carbon highly electrophilic toward amines. Simultaneously, the bulky, hydrophobic fluorines sterically shield the carbonyl from water, drastically reducing spontaneous hydrolysis compared to NHS esters[2].

G cluster_0 Dynamic Covalent Pathway cluster_1 Irreversible Acylation Pathway Amine Primary Amine (Target Biomolecule) FPBA 2-FPBA Reagent Amine->FPBA PFP PFP / NHS Ester Amine->PFP Imino Iminoboronate (B-N Dative Bond) FPBA->Imino Fast, Reversible Amide Stable Amide Bond + Leaving Group PFP->Amide Irreversible

Caption: Mechanistic pathways of dynamic iminoboronate vs irreversible activated ester amine labeling.

Alternative Reagent Profiles

2-Formylphenylboronic Acid (2-FPBA)

Best for: Reversible bioconjugation, dynamic combinatorial chemistry, and stimuli-responsive materials. By omitting the nitro group found in (2-Formyl-4-nitrophenyl)boronic acid, 2-FPBA provides a more controlled, biocompatible reaction. While slightly slower than its nitrated counterpart, 2-FPBA still achieves reaction rate constants several orders of magnitude higher than standard oxime condensations due to the stabilizing B-N interaction[1]. Crucially, the resulting iminoboronate can be intentionally reversed by introducing competing diols (like fructose) or lowering the pH, providing a programmable release mechanism[3].

Pentafluorophenyl (PFP) Esters

Best for: High-value biomolecules, low-concentration labeling, and applications requiring absolute stability. PFP esters have emerged as a superior alternative to traditional crosslinkers. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions and higher yields[2]. Because they do not spontaneously degrade in aqueous buffers as rapidly as NHS esters, they provide a much wider temporal window for conjugation, which is critical when working with sterically hindered amines[4].

N-Hydroxysuccinimide (NHS) Esters

Best for: Routine, cost-effective labeling where rapid hydrolysis is acceptable. NHS esters remain the classical baseline for irreversible amine labeling. They react efficiently at physiological to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds[5]. However, their primary flaw is extreme susceptibility to aqueous hydrolysis. At pH 8.6 and 4°C, the half-life of an NHS ester plummets to just 10 minutes, severely limiting conjugation efficiency if the reaction is not immediate[5].

Quantitative Performance Comparison

To objectively guide reagent selection, the following table synthesizes the kinetic and thermodynamic properties of these alternatives compared to the nitrated baseline.

ReagentLinkage TypeReversibilityAqueous Hydrolysis Half-Life (pH ~8.0)Optimal pH RangeKey Advantage
(2-Formyl-4-nitro-phenyl)boronic acid IminoboronateReversibleN/A (Equilibrium)6.5 - 7.5Ultra-fast kinetics
2-FPBA IminoboronateReversibleN/A (Equilibrium)7.0 - 8.0Tunable reversibility, no redox liability
PFP Ester AmideIrreversible> 12 hours7.5 - 8.5Exceptional hydrolytic stability
NHS Ester AmideIrreversible~ 30 - 60 minutes7.2 - 8.0High water solubility (Sulfo-NHS)

Self-Validating Experimental Protocols

A robust protocol must contain internal controls to verify that the underlying chemical mechanism is functioning as intended. The following methodologies incorporate self-validating steps to ensure data integrity.

Protocol A: Reversible Labeling using 2-FPBA

Causality Focus: Validating the dynamic equilibrium of the B-N dative bond.

  • Reagent Preparation: Dissolve the 2-FPBA-functionalized probe in anhydrous DMSO to create a 50 mM stock. Prepare the target protein (1-5 mg/mL) in 0.1 M Phosphate Buffer, pH 7.4.

  • Conjugation: Add the 2-FPBA probe to the protein solution at a 10-fold molar excess. Incubate at room temperature for 1 hour with gentle agitation.

  • Self-Validation (Reversibility Check):

    • Action: Split the reaction mixture into two equal aliquots. To Aliquot B, add D-fructose to a final concentration of 100 mM and incubate for 15 minutes.

    • Causality: Fructose acts as a superior cis-diol nucleophile, outcompeting the imine nitrogen for the boronic acid. This disrupts the B-N dative bond, causing the iminoboronate to rapidly hydrolyze back to the free amine[3].

    • Verification: Analyze both aliquots via LC-MS. Aliquot A must show the intact conjugate mass; Aliquot B must show a complete return to the native protein mass, proving the linkage is dynamically covalent.

  • Purification: Purify the intact conjugate (Aliquot A) using a size-exclusion spin column pre-equilibrated with PBS.

Protocol B: Irreversible Amidation using PFP Esters

Causality Focus: Quantifying hydrolytic resistance versus aminolysis.

  • Reagent Preparation: Dissolve the PFP ester reagent in strictly anhydrous N,N-dimethylacetamide (DMAc). Note: DMAc is preferred over DMF as it does not degrade into free amines over time, which would prematurely quench the ester[4].

  • Conjugation: Buffer exchange the target protein into 0.1 M Sodium Bicarbonate, pH 8.0. Add the PFP ester at a 5-fold molar excess.

  • Self-Validation (Hydrolysis Tracking):

    • Action: Set up a parallel "Blank" reaction containing the exact buffer and PFP ester concentration, but without the protein.

    • Causality: By monitoring the Blank via UV-Vis spectroscopy, you isolate the rate of spontaneous hydrolysis. The release of the pentafluorophenolate leaving group can be tracked to ensure the reagent remains active throughout the incubation period[2].

    • Verification: Compare the UV-Vis absorbance of the Blank against the actual reaction. A successful conjugation will show rapid consumption of the ester in the protein sample (aminolysis) while the Blank remains largely intact, proving PFP's superior stability over NHS.

  • Quenching & Purification: After 2 hours, quench any remaining active ester by adding 50 mM Tris buffer (pH 8.0) for 15 minutes. Purify the stable amide conjugate via dialysis or size-exclusion chromatography.

Workflow Prep Prepare Reagents (Buffer pH 7.4-8.0) React Incubate Amine + Labeling Reagent Prep->React Split Split Sample for Validation React->Split Val1 Hydrolysis Control (UV-Vis Tracking) Split->Val1 PFP/NHS Val2 Reversibility Check (Add Fructose) Split->Val2 2-FPBA Purify Purify Conjugate (SEC / Dialysis) Split->Purify Main Batch

Caption: Self-validating experimental workflow for amine bioconjugation and stability assessment.

Sources

Comparative

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Hindered Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals The synthesis of sterically hindered biaryls is a persistent challenge in organic chemistry, yet a crucial step in the development of pharmaceuticals, agroc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sterically hindered biaryls is a persistent challenge in organic chemistry, yet a crucial step in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a powerful method for forging carbon-carbon bonds, but its application to sterically demanding substrates, such as ortho-substituted arylboronic acids, often requires carefully selected and highly active catalytic systems.[1][2] This guide provides an in-depth comparison of leading palladium catalysts, offering experimental insights to inform your selection for these challenging transformations.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4] Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can significantly impede the transmetalation and reductive elimination steps. This often leads to low yields, slow reaction rates, and the formation of undesired byproducts like boronic acid homocoupling products.[5] To overcome these hurdles, specialized palladium catalysts with bulky and electron-rich ligands have been developed to facilitate these difficult bond-forming events.

Key Classes of Palladium Catalysts for Hindered Substrates

The Buchwald group has developed a portfolio of highly active and versatile palladium precatalysts based on biarylphosphine ligands. These precatalysts are air- and moisture-stable, offering excellent reproducibility and ease of handling. The ligands are designed to be electron-rich and sterically demanding, which promotes the formation of the active monoligated Pd(0) species crucial for efficient catalysis.[6]

  • Mechanism of Action: The bulky biarylphosphine ligands facilitate both the oxidative addition and the reductive elimination steps. The steric bulk around the palladium center helps to prevent catalyst deactivation and promotes the final bond-forming step, even with sterically congested substrates.[6]

  • Generations of Precatalysts: The development of Buchwald precatalysts has progressed through several generations (G1, G2, G3, and G4), each offering improved stability, activity, and ease of activation. For instance, the G3 and G4 precatalysts, such as XPhos Pd G3 and G4, have demonstrated exceptional activity in coupling sterically hindered and electron-rich aryl chlorides with unstable boronic acids under mild conditions.

PEPPSI-type catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are another class of highly effective and air-stable precatalysts.[7][8] The PEPPSI-IPr catalyst, in particular, has shown broad applicability in various cross-coupling reactions, including those involving sterically hindered substrates.[8][9]

  • Mechanism of Action: The strong σ-donating ability and significant steric bulk of the NHC ligand enhance the catalytic activity.[10][11] This combination facilitates the oxidative addition of even challenging aryl chlorides and promotes the subsequent steps of the catalytic cycle.[12] The pyridine "throw-away" ligand in the precatalyst is readily displaced, allowing for the efficient generation of the active catalytic species.[7]

  • Performance: PEPPSI catalysts have demonstrated high efficiency and functional group tolerance in Suzuki-Miyaura couplings.[8] They are known to be effective with a wide range of electron-rich and electron-poor substrates.[8] Recent developments include highly hindered versions like [IPr#–PEPPSI], which show broad applicability across various cross-coupling reactions.[7][13]

Comparative Performance Data

The following table summarizes the performance of representative Buchwald and PEPPSI catalysts in the Suzuki-Miyaura coupling of hindered arylboronic acids with various aryl halides. The data is compiled from various literature sources and serves as a general guide. Optimal conditions may vary depending on the specific substrates.

Catalyst SystemAryl HalideHindered Arylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd G32-Chloro-6-methylaniline2,4,6-Trimethylphenylboronic acidK₃PO₄t-AmylOH100295
RuPhos Pd G32-Bromo-N,N-dimethylaniline2-Methylphenylboronic acidK₃PO₄Dioxane/H₂O801292
PEPPSI-IPr2-Chlorotoluene2,6-Dimethylphenylboronic acidK₂CO₃Dioxane801885[8]
[IPr#–PEPPSI]N-acylphthalimidePhenylboronic acidK₂CO₃Toluene1101698[7][13]
Pd(OAc)₂ / WK-phos2,6-DichlorotoluenePhenylboronic acidK₃PO₄Toluene1101294[14]

Note: Yields are isolated yields. Reaction conditions and yields are representative and can vary based on the specific literature source and experimental setup.

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Arylboronic Acid

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a hindered arylboronic acid with an aryl chloride using a Buchwald G3 precatalyst.

Materials:

  • Aryl chloride (1.0 mmol)

  • Hindered arylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Stir bar

  • Schlenk flask or oven-dried vial with a septum

Procedure:

  • To the Schlenk flask, add the aryl chloride, hindered arylboronic acid, XPhos Pd G3 precatalyst, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous dioxane via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Ar'B(OR)₂ Base Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'B(OR)₂ Base Base Ligand_Structures cluster_buchwald Buchwald Ligand (e.g., XPhos) cluster_nhc NHC Ligand (e.g., IPr) buchwald_img nhc_img Workflow Start Reaction Setup (Substrates, Catalyst, Base, Solvent) Reaction Heating and Stirring (Controlled Temperature and Time) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Yield Calculation Analysis->End

Sources

Validation

Reaction Kinetics Analysis: (2-Formyl-4-nitrophenyl)boronic Acid vs. Alternative Boronic Acids

Executive Summary In the rapidly evolving fields of dynamic covalent chemistry (DCC) and targeted bioconjugation, the reaction kinetics of the cross-linking warhead dictate the efficiency, stability, and utility of the f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of dynamic covalent chemistry (DCC) and targeted bioconjugation, the reaction kinetics of the cross-linking warhead dictate the efficiency, stability, and utility of the final conjugate. While traditional phenylboronic acids (PBAs) rely on reversible diol binding, the advent of ortho-carbonyl arylboronic acids—specifically 2-formylphenylboronic acid (2-FPBA)—has unlocked ultra-fast, amine-reactive iminoboronate chemistry.

This guide provides an objective, data-driven comparison of (2-Formyl-4-nitrophenyl)boronic acid against standard boronic acid alternatives. By dissecting the mechanistic causality behind its enhanced performance, we demonstrate how the strategic placement of an electron-withdrawing nitro group optimizes Lewis acidity, accelerates reaction kinetics, and maximizes thermodynamic stability for rigorous drug development and chemical biology applications.

Mechanistic Causality: The Electron-Withdrawing Advantage

To understand why (2-Formyl-4-nitrophenyl)boronic acid outperforms its unsubstituted counterparts, we must analyze the fundamental electronic interactions governing iminoboronate formation[1].

The reaction between an ortho-carbonyl arylboronic acid and a primary amine initiates via nucleophilic attack on the formyl group, yielding a transient hemiaminal that dehydrates into a Schiff base (imine). In the absence of a stabilizing force, this imine is highly susceptible to rapid hydrolysis. However, the adjacent boronic acid acts as an intramolecular Lewis acid, accepting the lone pair of electrons from the imine nitrogen to form a stabilizing N→B dative bond.

The Impact of the 4-Nitro Substitution: Introducing a nitro group (-NO₂) at the 4-position (para to the boronic acid) fundamentally alters the molecule's reactivity profile [3]:

  • Depressed pKa & Enhanced Lewis Acidity: The strong electron-withdrawing nature of the -NO₂ group pulls electron density away from the boron center. This significantly lowers the pKa of the boronic acid to below 7.0 (compared to ~7.5 for standard 2-FPBA).

  • Strengthened N→B Coordination: The highly electron-deficient boron atom becomes a superior electrophile, resulting in a shorter, stronger N→B dative bond.

  • Kinetic Acceleration: This electronic modulation stabilizes the transition state of the coordination step. Consequently, the equilibrium is driven sharply forward, accelerating the apparent rate of formation ( kobs​ ) and drastically reducing the dissociation rate ( koff​ ) at physiological pH [2].

Pathway A 2-Formyl-4-nitrophenylboronic Acid + Primary Amine B Hemiaminal Intermediate (Transient) A->B Nucleophilic Addition D Iminoboronate Complex (Stabilized via N->B Bond) A->D Rate Accelerated by -NO2 Group C Schiff Base (Imine) Unstable without Boron B->C Dehydration (-H2O) C->D Lewis Acid-Base Coordination

Figure 1: Mechanistic pathway of iminoboronate formation with N→B dative stabilization.

Quantitative Comparison of Boronic Acid Kinetics

The table below synthesizes the kinetic and thermodynamic properties of various boronic acid derivatives when reacted with primary amines or α-effect nucleophiles under physiological conditions (pH 7.4)[1, 4].

Boronic Acid DerivativeApprox. pKaRelative Reaction Rate ( kobs​ )Thermodynamic Stability ( Keq​ )Key Mechanistic Feature
Phenylboronic Acid (PBA) ~8.8Very Slow (No imine)LowRelies solely on diol binding; lacks the adjacent carbonyl required for Schiff base formation.
2-Acetylphenylboronic Acid (2-APBA) ~8.0ModerateModerateForms iminoboronate, but the reaction is sterically hindered and electronically dampened by the methyl group.
2-Formylphenylboronic Acid (2-FPBA) ~7.5Fast (~10² - 10³ M⁻¹s⁻¹)HighRapid Schiff base formation stabilized by a strong N→B dative bond. Excellent for standard bioconjugation.
(2-Formyl-4-nitrophenyl)boronic Acid < 7.0 Ultra-Fast Very High -NO₂ group maximizes boron Lewis acidity, strengthening the N→B bond and preventing hydrolysis.

Experimental Methodologies: Self-Validating Kinetic Profiling

Analytical Workflow

Protocol S1 Step 1: Reagent Prep Equilibrate Reactants in pH 7.4 Buffer S2 S2 S1->S2 S3 Step 3: UV-Vis Tracking Monitor Absorbance Decay at ~254 nm S2->S3 S4 Step 4: Data Fitting Extract k_obs & Calculate Second-Order k_on S3->S4

Figure 2: Stopped-flow UV-Vis spectroscopy workflow for rapid iminoboronate kinetic analysis.

Step-by-Step Protocol: Stopped-Flow UV-Vis Assay

Causality of Experimental Design: We monitor the reaction at ~254 nm because the unreacted ortho-formyl group exhibits a strong π→π∗ transition at this wavelength. As the carbonyl oxygen is consumed during hemiaminal formation and subsequent N→B coordination, this absorbance rapidly decays, providing a direct, label-free readout of the reaction progress.

Step 1: Preparation of Stock Solutions

  • Prepare a 100 µM stock solution of (2-Formyl-4-nitrophenyl)boronic acid in PBS (pH 7.4, with 2% DMSO to ensure solubility).

  • Prepare a series of primary amine stock solutions (e.g., an N-terminal cysteine model peptide) in the same buffer at concentrations ranging from 1 mM to 5 mM.

    • Expert Insight: Using a 10x to 50x molar excess of the amine establishes pseudo-first-order conditions, keeping the amine concentration effectively constant during the reaction and simplifying the rate law.

Step 2: Internal Validation Controls

  • Negative Control: Prepare a 100 µM solution of standard Phenylboronic Acid (PBA). Because PBA lacks the formyl group, mixing it with the amine should yield zero absorbance decay at 254 nm, confirming the assay's specificity for iminoboronate formation.

Step 3: Stopped-Flow Execution

  • Load the boronic acid and amine solutions into the respective syringes of a stopped-flow spectrophotometer equipped with a photodiode array (PDA) detector.

  • Set the mixing ratio to 1:1 and the temperature to a constant 25.0 °C.

  • Trigger the injection (dead time typically < 2 ms) and record the absorbance decay at 254 nm over a 10-second window.

Step 4: Kinetic Data Extraction

  • Fit the resulting exponential decay curves to a standard pseudo-first-order equation: At​=(A0​−A∞​)e−kobs​t+A∞​ .

  • Plot the extracted kobs​ values against the corresponding amine concentrations. The slope of this linear regression yields the true second-order association rate constant ( kon​ ), while the y-intercept represents the dissociation rate ( koff​ ).

  • Compare the kon​ of the nitro-substituted derivative against standard 2-FPBA to quantify the kinetic acceleration provided by the electron-withdrawing group.

References

  • Boron enabled bioconjugation chemistries , Chemical Society Reviews, 2024.[Link]

  • Dynamic formation of imidazolidino boronate enables design of cysteine-responsive peptides , Nature Communications, 2017.[Link]

  • Simple Approach for a Self-Healable and Stiff Polymer Network from Iminoboronate-Based Boroxine Chemistry , Chemistry of Materials, 2019.[Link]

  • The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls , Organic & Biomolecular Chemistry, 2016.[Link]

Comparative

Spectroscopic comparison of (2-Formyl-4-nitrophenyl)boronic acid and its reaction products

Spectroscopic Comparison of (2-Formyl-4-nitrophenyl)boronic Acid and Its Reaction Products: A Guide for Sensor Development As application scientists, we frequently leverage dynamic covalent chemistry to design responsive...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of (2-Formyl-4-nitrophenyl)boronic Acid and Its Reaction Products: A Guide for Sensor Development

As application scientists, we frequently leverage dynamic covalent chemistry to design responsive probes, bioconjugates, and targeted sensors. Among the available building blocks, (2-Formyl-4-nitrophenyl)boronic acid (2-F-4-NPBA) stands out as a remarkably versatile scaffold. The strategic ortho relationship between the formyl and boronic acid groups enables synergistic reactivity, while the 4-nitro group acts as a powerful electronic modulator.

This guide objectively compares the spectroscopic signatures of 2-F-4-NPBA and its primary reaction products. By detailing the underlying physical organic chemistry and providing validated experimental protocols, this document serves as a comprehensive resource for researchers developing advanced optical chemosensors.

Mechanistic Causality: The Role of the Nitro Group

Before analyzing the spectroscopic data, it is essential to understand why the nitro group is structurally critical to this probe's performance. The –NO₂ moiety exerts strong negative inductive (–I) and mesomeric (–M) effects 1. This electronic withdrawal dictates the molecule's behavior in three distinct ways:

  • pKa Modulation : It significantly lowers the pKa of the boronic acid (from ~8.8 in unsubstituted phenylboronic acid to < 7.0). This increased acidity is vital, as it allows the formation of stable boronate esters with diols at physiological pH (7.4) rather than requiring highly basic conditions 1.

  • Electrophilic Activation : The electron-withdrawing nature increases the electrophilicity of the formyl carbon, dramatically accelerating Schiff base (imine) formation when reacted with primary amines 2.

  • Spectroscopic Quenching : The nitro group acts as a potent intramolecular fluorescence quencher via Photoinduced Electron Transfer (PeT). Consequently, the parent compound is virtually non-fluorescent, providing the "dark" background necessary for high-contrast "turn-on" sensing applications 3.

Reaction Pathways and Structural Tautomerism

In aqueous media, 2-F-4-NPBA exists in a dynamic tautomeric equilibrium between its open form and a cyclic 3-hydroxybenzoxaborole hemiacetal 1. Depending on the target analyte introduced, the scaffold undergoes one of three primary transformations:

G Parent (2-Formyl-4-nitrophenyl) boronic acid (Open Form) Cyclic 3-Hydroxy-5-nitro benzoxaborole (Cyclic Form) Parent->Cyclic Tautomerization (Aqueous Media) Imine Iminoboronate Complex (N-B Dative Bond) Parent->Imine + Primary Amine (Dynamic Covalent) Ester Boronate Ester (Covalent Adduct) Parent->Ester + 1,2-Diol/Saccharide (pH > pKa) Phenol 2-Formyl-4-nitrophenol (Oxidative Cleavage) Parent->Phenol + H2O2 / ROS (Irreversible)

Reaction pathways of 2-F-4-NPBA: Tautomerism, iminoboronate assembly, esterification, and oxidation.

Spectroscopic Comparison

The transformation of the boronic acid and formyl groups fundamentally alters the Intramolecular Charge Transfer (ICT) state of the molecule. The table below summarizes the representative UV-Vis and fluorescence properties of 2-F-4-NPBA and its adducts in a physiological buffer (pH 7.4).

Compound StateRepresentative UV-Vis λmax​ (nm)Fluorescence EmissionDominant Electronic Effect
2-F-4-NPBA (Parent) ~260, 310Quenched (Off)Strong ICT (Push-Pull) from B(OH)₂ to NO₂; non-radiative decay dominates.
Iminoboronate (Amine Adduct) ~340 - 360Moderate (Turn-On)N→B coordination restricts bond rotation; alters the ICT pathway 4.
Boronate Ester (Diol Adduct) ~315Quenched (Off)Boronate hybridization change ( sp2→sp3 ); NO₂ PeT quenching remains active.
Nitrophenol (ROS Product) ~400 - 420Strong (Turn-On)Phenolate formation yields a powerful push-pull system to NO₂; highly fluorescent 3.

Experimental Protocols: Self-Validating Workflows

To ensure rigorous scientific reproducibility, the following protocols are designed as self-validating systems. The appearance of specific isosbestic points during titration confirms a clean conversion between species without the interference of side reactions.

Protocol A: In Situ Iminoboronate Assembly and Spectroscopic Validation
  • Objective : Form and validate the N→B coordinated iminoboronate complex using a model primary amine (e.g., ethanolamine).

  • Causality : The adjacent boronic acid accelerates imine formation by capturing the amine. As the N→B dative bond forms, the boron atom transitions from sp2 to sp3 hybridization. This locks the molecular conformation, altering the conjugation pathway and inducing a measurable bathochromic (red) shift 4.

  • Step-by-Step Methodology :

    • Preparation : Prepare a 50 µM stock solution of 2-F-4-NPBA in PBS buffer (100 mM, pH 7.4). Note: Use 1% DMSO co-solvent to ensure complete solubility of the parent compound.

    • Baseline Scan : Record the baseline UV-Vis absorption spectrum from 200 nm to 500 nm using a quartz cuvette. A primary peak around 260 nm and a broad shoulder at 310 nm should be observed.

    • Titration : Sequentially add 0.5 to 5.0 molar equivalents of ethanolamine to the cuvette.

    • Equilibration : Incubate for 10 minutes at 25°C after each addition. The electron-withdrawing nitro group ensures rapid thermodynamic equilibrium 2.

    • Validation : Monitor the decay of the 310 nm band and the emergence of a new red-shifted band at ~350 nm. The presence of a sharp isosbestic point at ~325 nm validates a clean, two-state conversion from the aldehyde to the iminoboronate complex.

Protocol B: Oxidative Deboronation Assay for ROS Sensing
  • Objective : Monitor the irreversible cleavage of the boronic acid to a phenolate via hydrogen peroxide (H₂O₂).

  • Causality : H₂O₂ acts as a nucleophile, attacking the electron-deficient boron atom. Subsequent 1,2-aryl migration and hydrolysis yield 2-formyl-4-nitrophenol. The resulting phenolate is a strong electron donor, creating a powerful push-pull system with the nitro group. This abolishes the PeT quenching effect, leading to intense colorimetric and fluorometric "turn-on" signals 3.

  • Step-by-Step Methodology :

    • Preparation : Prepare a 20 µM solution of 2-F-4-NPBA in HEPES buffer (50 mM, pH 7.4).

    • Baseline Scan : Record the baseline fluorescence emission (Excitation λex​ = 350 nm). The initial signal should be negligible due to nitro-group quenching.

    • Reaction : Add 10 equivalents of H₂O₂ (200 µM final concentration) to the sample.

    • Kinetic Monitoring : Monitor the fluorescence emission at 420 nm over a 30-minute window at 37°C.

    • Validation : A >50-fold enhancement in fluorescence intensity indicates successful oxidative deboronation. Visually, the solution will transition from colorless to a distinct yellow due to the phenolate absorption band emerging at ~400 nm.

References

  • Organic Letters (ACS Publications) . Arylene Imine Macrocycles of C3h and C3 Symmetry from Reductive Imination of Nitroformylarenes. 2

  • Molecules / ResearchGate . Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. 1

  • Inorganic Chemistry (ACS Publications) . Turn-on Fluorescence Detection of H2O2 and TATP. 3

  • The Journal of Organic Chemistry (ACS Publications) . Emergent Organoboron Acid Catalysts. 4

Sources

Validation

Advantages of the nitro group in (2-Formyl-4-nitrophenyl)boronic acid for specific applications

Comparative Application Guide: The Strategic Advantage of the Nitro Group in (2-Formyl-4-nitrophenyl)boronic Acid As a Senior Application Scientist, I frequently see researchers default to standard phenylboronic acid (PB...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Application Guide: The Strategic Advantage of the Nitro Group in (2-Formyl-4-nitrophenyl)boronic Acid

As a Senior Application Scientist, I frequently see researchers default to standard phenylboronic acid (PBA) for diol sensing or bioconjugation, only to struggle with poor binding kinetics at physiological pH or unstable linkages. The introduction of specific functional groups—namely, a formyl group at the ortho position and a nitro group at the para position relative to the boronic acid—transforms the molecule into a highly tuned, reactive probe.

This guide provides an in-depth mechanistic analysis and objective comparison of (2-Formyl-4-nitrophenyl)boronic acid (2-F-4-NPBA) against standard alternatives, complete with self-validating experimental workflows.

Mechanistic Causality: Why the Nitro Group Matters

To understand the superiority of 2-F-4-NPBA in specific applications, we must analyze the causality behind its structural design. The molecule operates on three synergistic principles:

  • pKa Tuning for Physiological Efficacy: Boronic acids must convert from a neutral, trigonal planar state to an anionic, tetrahedral boronate state to form stable cyclic esters with diols[1]. Standard PBA has a pKa of ~8.8, meaning it remains mostly unreactive at physiological pH (7.4). The strongly electron-withdrawing nitro group in 2-F-4-NPBA pulls electron density away from the boron atom, increasing its Lewis acidity and lowering its pKa to ~6.5. This ensures the probe is primed for diol binding in biological buffers[2].

  • Spectroscopic Push-Pull Dynamics: The nitro group acts as a potent electron acceptor. When diol binding converts the boron atom into an electron-rich anion, it dramatically alters the push-pull electron density across the aromatic ring. This shift translates into a measurable blue or red shift in UV-Vis absorption, turning the molecule into an intrinsic colorimetric reporter[3].

  • Enhanced Dynamic Covalent Chemistry (DCC): For bioconjugation, the ortho-formyl group reacts with primary amines to form an imine (Schiff base). The adjacent boronic acid forms a dative nitrogen-to-boron (N→B) bond, locking the imine into a stable "iminoboronate"[4]. The nitro group accelerates this by increasing the electrophilicity of the formyl carbon (speeding up imine formation) and enhancing the boron's Lewis acidity (strengthening the N→B dative bond)[5].

Mechanism N1 (2-Formyl-4-nitrophenyl) boronic acid N2 Nitro Group (Electron-Withdrawing) N1->N2 contains N3 Increased Boron Lewis Acidity N2->N3 induces N4 Lowered pKa (~6.5 - 7.0) N3->N4 results in N5 Tetrahedral Boronate at pH 7.4 N4->N5 enables N6 High Diol Affinity (e.g., Glucose) N5->N6 promotes

Mechanistic pathway showing how the nitro group enhances physiological diol binding.

Comparative Performance Analysis

When designing a sensor or a hydrogel crosslinker, selecting the right boronic acid derivative is critical. The table below summarizes the quantitative advantages of 2-F-4-NPBA compared to its non-nitrated and non-formylated counterparts.

Performance MetricPhenylboronic Acid (PBA)2-Formylphenylboronic Acid (2-FPBA)(2-Formyl-4-nitrophenyl)boronic Acid (2-F-4-NPBA)
Approximate pKa 8.87.86.5
Optimal Binding pH > 8.5 (Alkaline)~8.0 (Slightly Alkaline)7.4 (Physiological)
Imine Formation Rate N/A (No formyl group)ModerateFast (High electrophilicity)
Iminoboronate Stability N/AHighVery High (Strong N→B dative bond)
Spectroscopic Shift None (Requires external fluorophore)MinimalSignificant (Built-in push-pull reporter)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the validation steps to confirm that the observed results are strictly due to the targeted chemical interactions.

Protocol A: Colorimetric Diol Sensing Assay (UV-Vis)

This protocol leverages the pKa-lowering and push-pull effects of the nitro group to quantify diols (e.g., D-fructose) without needing secondary fluorescent tags[1].

Step-by-Step Methodology:

  • Probe Preparation: Dissolve 2-F-4-NPBA in DMSO to create a 5 mM stock solution.

  • Buffer Equilibration: Dilute the stock to a final concentration of 50 µM in 0.1 M phosphate buffer (pH 7.4). Causality note: pH 7.4 is chosen because it sits slightly above the probe's pKa, ensuring the boron is ready to transition to the tetrahedral state upon binding.

  • Baseline Measurement: Record the baseline UV-Vis absorption spectrum. You should observe a distinct λmax​ around 373 nm.

  • Titration: Sequentially add aliquots of a 1 M D-fructose stock solution to achieve final diol concentrations ranging from 0 to 50 mM.

  • Incubation: Allow 5 minutes of incubation at 25°C after each addition to reach thermodynamic equilibrium.

  • Data Acquisition: Record the spectra. A successful binding event will cause a blue shift (e.g., λmax​ shifting from 373 nm to ~332 nm)[2].

  • Self-Validation Check: Plot the spectra overlay. The presence of a strict isosbestic point (a specific wavelength where absorbance does not change) mathematically validates that only two species (free probe and bound complex) exist in equilibrium, ruling out degradation or off-target aggregation.

Protocol B: Dynamic Covalent Bioconjugation

This workflow utilizes the synergistic formyl and boronic acid groups to reversibly label a target protein, accelerated by the nitro group[6].

Step-by-Step Methodology:

  • Protein Preparation: Prepare the target lysine-containing protein (e.g., BSA) at 10 µM in 0.1 M PBS (pH 7.4). Avoid amine-containing buffers like Tris, which will competitively react with the formyl group.

  • Conjugation: Add 10 molar equivalents of 2-F-4-NPBA (100 µM final) to the protein solution.

  • Incubation: Incubate at room temperature for 2 hours under gentle agitation. The nitro group ensures rapid Schiff base formation.

  • Purification: Remove unreacted probe via size-exclusion chromatography (e.g., Sephadex G-25 column) pre-equilibrated with PBS.

  • Self-Validation Check (Reversibility Test): Because dynamic covalent bonds are thermodynamically stable but kinetically reversible, you must validate the DCC nature of the linkage. Split the purified conjugate into two aliquots. To one aliquot, add 100 mM of free D-fructose or lower the pH to 5.0. This will competitively displace the N→B bond or hydrolyze the imine, releasing the probe. Analyze via mass spectrometry (MALDI-TOF) to confirm the protein has returned to its native, unmodified mass.

Bioconjugation A Target Protein (Primary Amine) C Schiff Base Formation (Accelerated by Nitro) A->C Condensation B 2-F-4-NPBA Probe B->C Condensation D N→B Dative Bond Stabilization C->D Proximity Effect E Stable Iminoboronate Conjugate D->E Thermodynamic Sink

Workflow of dynamic covalent bioconjugation via iminoboronate formation.

References

  • Wang, W., Gao, X., & Wang, B. (2004). "The Design of Boronic Acid Spectroscopic Reporter Compounds by Taking Advantage of the pKa-Lowering Effect of Diol Binding: Nitrophenol-Based Color Reporters for Diols." The Journal of Organic Chemistry, 69(6), 1999-2007.[Link]

  • Yesilyurt, V., et al. (2020). "Environment Controls Biomolecule Release from Dynamic Covalent Hydrogels." Biomacromolecules, 21(10), 4194–4204.[Link]

  • Bandyopadhyay, P., et al. (2022). "The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears." ResearchGate.[Link]

Sources

Comparative

Quantitative yield analysis of reactions with different substituted phenylboronic acids

Quantitative Yield Analysis of Suzuki-Miyaura Reactions: A Comparative Guide to Substituted Phenylboronic Acids As a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis and materials science, the Suzu...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Yield Analysis of Suzuki-Miyaura Reactions: A Comparative Guide to Substituted Phenylboronic Acids

As a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis and materials science, the Suzuki-Miyaura cross-coupling reaction offers unparalleled functional group tolerance. However, achieving quantitative yields (>95%) across a diverse library of substrates requires moving beyond generic protocols. The electronic and steric properties of substituted phenylboronic acids fundamentally alter the reaction kinetics, often dictating the success or failure of the transmetalation step.

This guide provides an objective, data-driven comparison of how different phenylboronic acid substituents impact quantitative yields, offering mechanistic insights and a self-validating experimental framework for optimizing your catalytic systems.

Mechanistic Causality: The Dual Demands of Transmetalation

To rationally select a catalyst and solvent system, one must first understand the causality behind the reactivity of substituted phenylboronic acids. The transmetalation sequence is governed by two opposing electronic demands:

  • Borate Complex Formation: Before transmetalation can occur, the neutral boronic acid must be activated by a base to form a nucleophilic borate complex. Electron-withdrawing groups (EWGs), such as fluorine or carboxylic acids, increase the Lewis acidity of the boron atom. This accelerates the formation of the reactive borate species, often leading to higher turnover frequencies (TOFs)[1].

  • Aryl Transfer to Palladium: Once the borate is formed, the aryl group must transfer to the palladium(II) center. In this step, electron-donating groups (EDGs) are advantageous because they increase the nucleophilicity of the aryl moiety, driving the transmetalation forward[2].

  • The Threat of Protodeboronation: Steric hindrance, particularly from ortho-substituents (e.g., 2-formyl groups), can distort the boronic acid geometry. In aqueous basic conditions, this steric clash significantly accelerates hydrolytic deboronation (cleavage of the C-B bond), destroying the reagent before coupling can occur[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd + Aryl Halide PdII Ar-Pd(II)-X Complex OxAdd->PdII Base Base Activation (Borate Formation) PdII->Base + Base TransMet Transmetalation (Ar' Transfer) Base->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Biaryl Release) TransMet->RedElim RedElim->Pd0 Product & Catalyst

Catalytic cycle of Suzuki-Miyaura coupling highlighting electronic dependencies.

Quantitative Yield Comparison: Substrates vs. Catalytic Systems

The table below synthesizes quantitative yield data for various substituted phenylboronic acids. It highlights how specific catalyst and solvent choices can overcome inherent electronic or steric limitations.

Boronic Acid SubstituentAryl HalideCatalyst & Base SystemSolvent & TempYield (%)Mechanistic Rationale
Phenylboronic Acid (Neutral)4-BromoanisolePd(OAc)₂ (Ligand-free)H₂O/EtOH, 80°C>95%Baseline reactivity; rapid coupling with activated halides[4].
4-Fluorophenyl (EWG)1-Bromo-4-fluorobenzeneSupported Pd NPs, K₂CO₃H₂O/EtOH, 110°C>99%EWG increases boron Lewis acidity, accelerating borate formation[1].
4-Methoxyphenyl (EDG)Aryl chloridesSPhos-Pd-G2, K₃PO₄THF, 60°C92%EDG increases nucleophilicity, driving the transmetalation step[2].
2-Formylphenyl (Steric/EWG)2-IodotoluenePd(PPh₃)₄, Na₂CO₃DME/H₂O, 80°C54%Ortho-substituent induces rapid hydrolytic protodeboronation[3].
2-Formylphenyl (Steric/EWG)2-IodotoluenePd(PPh₃)₄, K₃PO₄DMF (Aprotic), 100°C89%Aprotic conditions suppress deboronation, restoring high yield[3].
Mesitylboronic Acid (Highly Steric)IodobenzenePd(PPh₃)₄, Ba(OH)₂DME/H₂O, 80°C>99%Strong base forces formation of the hindered borate intermediate[4].
Key Alternatives & Performance Insights
  • Standard Pd(PPh₃)₄ vs. Buchwald Precatalysts: While Pd(PPh₃)₄ is sufficient for unhindered, neutral boronic acids, it struggles with basic heteroaryls or highly hindered substrates. Dialkylbiaryl phosphine ligands like SPhos create a bulky, electron-rich environment that stabilizes the monoligated Pd(0) intermediate, enabling efficient coupling even with challenging substrates like 4-amino-2-chloropyridine[5].

  • Aqueous vs. Aprotic Conditions: If your boronic acid contains ortho-EWGs (e.g., 2-formylphenylboronic acid), utilizing standard aqueous bases (like aqueous Na₂CO₃) will result in poor yields due to competitive deboronation. Switching to an anhydrous, aprotic system (e.g., DMF with solid K₃PO₄) is a mandatory alternative to achieve quantitative yields[3].

Self-Validating Experimental Protocol

To objectively compare yields across different boronic acids, isolated mass is often insufficient due to purification losses. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard, creating a self-validating system that ensures the reported "quantitative yield" reflects true chemical conversion rather than isolation artifacts.

Step 1: Reagent Preparation & Calibration (The Validation Core)

  • Prepare a stock solution of the aryl halide (1.0 mmol) and an inert internal standard (e.g., n-dodecane or biphenyl, 0.5 mmol) in the chosen solvent.

  • Causality: The internal standard ensures that any solvent evaporation or injection volume discrepancies during GC-MS analysis do not skew the yield calculation. Generate a 5-point calibration curve correlating the product/standard area ratio to molar concentration.

Step 2: Reaction Assembly (Inert Atmosphere)

  • In a Schlenk tube, combine the substituted phenylboronic acid (1.2 mmol, slight excess to counter trace deboronation) and the base (2.0 mmol).

  • Add the catalyst (e.g., 2 mol% SPhos-Pd-G2 for hindered substrates).

  • Evacuate and backfill the tube with Nitrogen or Argon three times.

  • Inject the aryl halide/internal standard stock solution via syringe.

Step 3: Thermocycling & Monitoring

  • Heat the reaction mixture to the target temperature (e.g., 80°C) under vigorous stirring.

  • Self-Validation: At t = 1h, 4h, and 24h, extract a 10 µL aliquot, dilute in EtOAc, filter through a short silica plug to remove Pd, and inject into the GC-MS. The reaction is deemed complete when the aryl halide peak area relative to the internal standard remains constant across two consecutive time points.

Step 4: Quench & Quantitative Analysis

  • Cool the mixture to room temperature and quench with 5 mL of deionized water. Extract with EtOAc (3 x 10 mL).

  • Analyze the combined organic layers via GC-MS. Calculate the absolute quantitative yield using the pre-established calibration curve.

Protocol Prep 1. Reagent Prep Add Internal Std Mix 2. Catalyst/Base Inert Atmosphere Prep->Mix React 3. Thermocycling 80°C, 4-24h Mix->React Quench 4. Quench/Extract EtOAc & H2O React->Quench Analyze 5. GC-MS Analysis Yield Calibration Quench->Analyze

Self-validating experimental workflow for quantitative yield determination.

Conclusion for Drug Developers

When scaling up a Suzuki-Miyaura coupling, the choice of phenylboronic acid cannot be treated as a plug-and-play variable. Electron-deficient boronic acids activate rapidly but may require higher temperatures to complete transmetalation, while sterically hindered or ortho-substituted variants demand strict aprotic conditions to prevent hydrolytic degradation. By pairing the specific electronic profile of your boronic acid with tailored Buchwald precatalysts and anhydrous bases, quantitative yields can be reliably achieved and validated.

References

  • 4 - PMC - NIH

  • 2 - Chemical Society Reviews (RSC Publishing) 3.5 - PMC - NIH

  • 3 - NobelPrize.org 5.1 - MDPI

Sources

Validation

Review of boronic acid-based bioconjugation techniques

Boronic Acid-Based Bioconjugation: A Comprehensive Comparison Guide Bioconjugation chemistry has historically relied on a narrow set of irreversible reactions, such as maleimide-thiol or NHS ester-amine couplings. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Boronic Acid-Based Bioconjugation: A Comprehensive Comparison Guide

Bioconjugation chemistry has historically relied on a narrow set of irreversible reactions, such as maleimide-thiol or NHS ester-amine couplings. However, the unique electronic properties of boron—specifically its empty p-orbital and its ability to toggle between sp² (trigonal planar) and sp³ (tetrahedral) hybridization states—have established boronic acids (BAs) as highly versatile warheads for both reversible and irreversible bioconjugation[1].

This guide objectively compares the mechanistic performance of boronic acid-based techniques against traditional alternatives, providing drug development professionals and researchers with the causality behind experimental choices and self-validating protocols for immediate laboratory implementation.

Mechanistic Evaluation of Boronic Acid Modalities

The utility of boronic acids stems from their ability to selectively target distinct biological nucleophiles under physiological conditions.

Boronate Ester Formation (Diol Complexation) Boronic acids form reversible covalent bonds with cis-1,2- and 1,3-diols, which are ubiquitous structural motifs in carbohydrates and glycoproteins[2]. The stability of these cyclic boronate esters is highly pH-dependent. Because aromatic diols (like catechols) form significantly more stable complexes than aliphatic diols, this dynamic chemistry is widely exploited for the reversible capture, enrichment, and non-destructive release of glycoproteins[2].

Salicylhydroxamic Acid (SHA) Complexation To overcome the instability of simple aliphatic diol complexes at physiological pH, the BA-SHA complex was developed. SHA binds strongly to phenylboronic acids to form a tetrahedral complex that is highly stable across a wide range of neutral and alkaline physiological pH levels, yet readily hydrolyzes under acidic conditions (pH < 5)[3]. This makes the BA-SHA system an excellent, antibody-like affinity pair for protein immobilization and chromatography[3].

Iminoboronate Formation Direct conjugation of BAs with primary amines (e.g., protein lysine residues) is typically thermodynamically unfavorable in water due to rapid hydrolysis[1]. However, placing a boronic acid ortho to a carbonyl group (e.g., 2-acetylphenylboronic acid, 2-APBA) enables the formation of an iminoboronate. In this structure, the imine nitrogen forms a dative bond with the adjacent electron-deficient boron, drastically improving thermodynamic stability[4]. This reaction is fully reversible upon dilution, making it ideal for dynamic combinatorial chemistry and reversible protein modification[1].

Diazaborine Formation For applications requiring irreversible, bioorthogonal labeling, 2-APBA and 2-formylphenylboronic acid (2-FPBA) can be reacted with semicarbazides to form diazaborines[5]. The boronic acid moiety accelerates the initial formation of a semicarbazone, which rapidly rearranges into a kinetically stable diazaborine ring[5]. This reaction proceeds with rate constants exceeding 103 M−1s−1 —orders of magnitude faster than standard azide-alkyne click chemistry—and remains completely stable in blood serum and cell lysates without the need for toxic catalysts[5].

Thiazolidine Boronate Formation 2-FPBA also reacts rapidly with N-terminal cysteines. The initial iminoboronate intermediate undergoes an intramolecular thiol addition to form a stable thiazolidine boronate (TzB) ring[1]. This reaction is highly site-selective and reversible, offering an efficient method for N-terminal peptide functionalization[6].

Quantitative Performance Comparison

The following table summarizes the kinetic and thermodynamic data of boronic acid techniques compared to the industry-standard Azide-Alkyne (SPAAC) click chemistry.

Conjugation ChemistryTarget Functional GroupReversibilityReaction Kinetics ( kobs​ )Physiological StabilityPrimary Application
Boronate Ester 1,2- or 1,3-DiolsReversibleFast (Dynamic Equilibrium)Low to ModerateGlycoprotein enrichment[2]
BA-SHA Complex Salicylhydroxamic AcidReversible (pH < 5)ModerateHighAffinity chromatography[3]
Iminoboronate Primary Amines (Lysine)Reversible ∼102 M−1s−1 Moderate (Dynamic)Reversible protein modification[4]
Diazaborine SemicarbazideIrreversible >103 M−1s−1 Extremely HighBioorthogonal labeling[5]
Thiazolidine Boronate N-Terminal CysteineReversible ∼2.38×102 M−1s−1 HighSite-selective peptide tagging[6]
Azide-Alkyne (SPAAC)Azide (Bioorthogonal)Irreversible ∼10−1 to 1 M−1s−1 Extremely HighIn vivo imaging (Reference)[5]

Visualizing Reaction Pathways

The diagram below illustrates how a single 2-carbonylphenylboronic acid warhead can be selectively routed into different bioconjugation pathways based on the chosen biological nucleophile.

G APBA 2-Carbonylphenylboronic Acid (e.g., 2-APBA, 2-FPBA) Imino Iminoboronate Complex (Dynamic & Reversible) APBA->Imino + Primary Amine (Lysine) Diaza Diazaborine Heterocycle (Irreversible, Highly Stable) APBA->Diaza + Semicarbazide (Bioorthogonal Tag) Thiazo Thiazolidine Boronate (Reversible, Site-Selective) APBA->Thiazo + N-Terminal Cys (Peptide N-terminus)

Reaction pathways of 2-carbonylphenylboronic acids with distinct biological nucleophiles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific analytical checkpoints to confirm the causality of the reaction at critical stages, preventing downstream failures.

Protocol A: Bioorthogonal Protein Labeling via Diazaborine Formation

Causality: While phenylhydrazine can form diazaborines, it is prone to rapid oxidation and cytotoxicity. Semicarbazide is chosen as the nucleophile because it is highly stable in aqueous media and yields a kinetically stable, irreversible diazaborine upon reaction with 2-APBA[5].

Step-by-Step Methodology:

  • Protein Tagging: Incubate the target protein with a semicarbazide-NHS ester (10 equivalents) in PBS (pH 7.4) for 2 hours at room temperature to functionalize surface lysines. Remove excess reagent via a spin desalting column.

  • Conjugation: Add a 2-APBA-functionalized fluorophore (e.g., 2-APBA-Cyanine) to the semicarbazide-tagged protein at a final concentration of 10-100 µM.

  • Incubation: Allow the mixture to react for 15–30 minutes at room temperature. The reaction proceeds without copper or aniline catalysts.

  • Self-Validation Checkpoint (UV-Vis Spectroscopy): Monitor the reaction kinetics via absorption difference spectroscopy. Unreacted 2-APBA exhibits an absorption maximum at 254 nm. A successful diazaborine formation is confirmed by a distinct bathochromic shift to 290 nm[5]. If the 290 nm peak plateaus, the reaction has reached completion.

Protocol B: Reversible Glycoprotein Enrichment via Boronate Affinity

Causality: Boronic acids bind to cis-diols under alkaline conditions to form boronate esters. Because this bond is reversible, captured glycoproteins can be eluted non-destructively by introducing a competing diol (e.g., sorbitol) or by lowering the pH, preserving the protein's native conformation and enzymatic activity[2].

Step-by-Step Methodology:

  • Resin Preparation: Immobilize 4-aminophenylboronic acid onto NHS-activated Sepharose beads. Equilibrate the resin with a binding buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).

  • Sample Loading: Load the complex protein mixture (e.g., cell lysate) onto the resin. Incubate at 4°C for 1 hour with gentle rotation to allow boronate ester formation.

  • Washing: Wash the resin with 5 column volumes of binding buffer to remove non-glycosylated proteins.

  • Elution: Elute the captured glycoproteins using an elution buffer containing 100 mM sorbitol (or an acidic buffer at pH 4.5). The sorbitol outcompetes the glycoprotein diols for the boronic acid sites[2].

  • Self-Validation Checkpoint (SDS-PAGE): Run the flow-through, wash, and elution fractions on an SDS-PAGE gel. A successful, specific enrichment will show non-glycosylated proteins (e.g., BSA) exclusively in the flow-through, while heavily glycosylated proteins will appear strictly in the sorbitol-eluted fraction.

References

  • Fast Diazaborine Formation of Semicarbazide Enables Facile Labeling of Bacterial Pathogens Journal of the American Chemical Society (via PMC)
  • Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH Angewandte Chemie (via PMC)
  • Boron enabled bioconjugation chemistries Chemical Society Reviews (RSC Publishing)
  • Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1.
  • Iminoboronates are efficient intermediates for selective, rapid and reversible N-terminal cysteine functionalis
  • 4-Aminophenylboronic acid hydrochloride Benchchem

Sources

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